Product packaging for Biphenyl-4-yl-p-tolyl-methanone(Cat. No.:CAS No. 39148-55-5)

Biphenyl-4-yl-p-tolyl-methanone

Cat. No.: B3052174
CAS No.: 39148-55-5
M. Wt: 272.3 g/mol
InChI Key: FHXOSEAUHPYUAO-UHFFFAOYSA-N
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Description

Biphenyl-4-yl-p-tolyl-methanone is a useful research compound. Its molecular formula is C20H16O and its molecular weight is 272.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H16O B3052174 Biphenyl-4-yl-p-tolyl-methanone CAS No. 39148-55-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylphenyl)-(4-phenylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O/c1-15-7-9-18(10-8-15)20(21)19-13-11-17(12-14-19)16-5-3-2-4-6-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHXOSEAUHPYUAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40959947
Record name ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39148-55-5
Record name Benzophenone, 4-methyl-4'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039148555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40959947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Biphenyl-4-yl-p-tolyl-methanone (CAS No. 7299-63-0), a biphenyl derivative of interest in medicinal chemistry and materials science. This document details the prevalent synthetic methodology, a step-by-step experimental protocol, and a thorough outline of the analytical techniques used for its characterization. All quantitative data is presented in structured tables, and key processes are visualized using DOT language diagrams for enhanced clarity.

Introduction

This compound, also known as 4-methyl-4'-phenylbenzophenone, is an aromatic ketone containing a biphenyl and a p-tolyl moiety. The biphenyl scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of the p-tolyl group can influence the molecule's steric and electronic properties, potentially modulating its biological targets and pharmacokinetic profile. This guide serves as a technical resource for researchers engaged in the synthesis and evaluation of this and related compounds.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Reaction Pathway

The synthesis proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid activates the p-toluoyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich biphenyl ring, primarily at the para position due to steric hindrance and electronic effects, to form the desired ketone.

Synthesis_Pathway Biphenyl Biphenyl AlCl3_complex Product-AlCl₃ Complex Biphenyl->AlCl3_complex + Acylium Ion pToluoylCl p-Toluoyl Chloride Intermediate Acylium Ion Intermediate pToluoylCl->Intermediate + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Product This compound HCl HCl AlCl3_complex->Product Hydrolysis AlCl3_complex->HCl

Caption: Synthesis pathway of this compound via Friedel-Crafts acylation.

Experimental Protocol

This protocol is a general guideline and may require optimization.

Materials:

  • Biphenyl

  • p-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: A dry three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a calcium chloride guard tube is charged with anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane. The suspension is cooled to 0-5 °C in an ice bath.

  • Addition of Reactants: A solution of p-toluoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to the stirred suspension. After the addition is complete, a solution of biphenyl (1.0 eq) in anhydrous dichloromethane is added dropwise, maintaining the temperature below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL). The combined organic layers are washed successively with 1M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by recrystallization from ethanol to afford this compound as a solid.

Characterization of this compound

The identity and purity of the synthesized compound are confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular Formula C₂₀H₁₆O
Molecular Weight 272.34 g/mol
Appearance Off-white to pale yellow crystalline solid
Melting Point Approximately 135-138 °C (literature value)
Solubility Soluble in common organic solvents (DCM, Chloroform, Acetone), insoluble in water.
Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show signals in the aromatic region (δ 7.2-8.0 ppm) corresponding to the protons of the biphenyl and p-tolyl groups. A singlet corresponding to the methyl protons of the p-tolyl group is expected around δ 2.4 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show a characteristic signal for the carbonyl carbon around δ 196 ppm. Aromatic carbons will resonate in the δ 127-145 ppm region, and the methyl carbon will appear around δ 21 ppm.

¹H NMR Expected Chemical Shift (δ, ppm) Multiplicity Assignment
Ar-H (Biphenyl & p-tolyl)7.2 - 8.0MultipletAromatic protons
-CH ₃ (p-tolyl)~2.4SingletMethyl protons
¹³C NMR Expected Chemical Shift (δ, ppm) Assignment
C =O (Ketone)~196Carbonyl carbon
Ar-C (Biphenyl & p-tolyl)127 - 145Aromatic carbons
-C H₃ (p-tolyl)~21Methyl carbon

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1650-1670 cm⁻¹. Aromatic C-H stretching vibrations are expected around 3000-3100 cm⁻¹, and C=C stretching vibrations for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C=O Stretch (Ketone)1650 - 1670Strong
Aromatic C-H Stretch3000 - 3100Medium
Aromatic C=C Stretch1450 - 1600Medium-Strong

3.2.3. Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 272.34. Common fragmentation patterns may include the loss of the p-tolyl group or the biphenyl group.

Ion Expected m/z Assignment
[M]⁺272.34Molecular Ion
[M - C₇H₇]⁺181.07Loss of tolyl group
[M - C₁₂H₉]⁺119.05Loss of biphenyl group

Experimental Workflow

The overall process from synthesis to characterization follows a logical sequence of steps.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reaction_Setup Reaction Setup Reactant_Addition Reactant Addition Reaction_Setup->Reactant_Addition Reaction Reaction Monitoring (TLC) Reactant_Addition->Reaction Workup Aqueous Work-up Reaction->Workup Crude_Product Crude Product Isolation Workup->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure Product Recrystallization->Pure_Product MP Melting Point Pure_Product->MP NMR NMR (¹H, ¹³C) Pure_Product->NMR IR IR Spectroscopy Pure_Product->IR MS Mass Spectrometry Pure_Product->MS

Caption: General experimental workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described Friedel-Crafts acylation protocol is a reliable method for obtaining this compound, and the outlined analytical techniques are essential for confirming its structure and purity. This information is intended to support researchers in their efforts to synthesize and investigate novel biphenyl derivatives for potential applications in drug discovery and materials science.

Spectroscopic and Methodological Profile of Biphenyl-4-yl-p-tolyl-methanone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Biphenyl-4-yl-p-tolyl-methanone (CAS RN: 39148-55-5), a compound of interest in various research and development applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols to facilitate replication and further investigation.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available

¹³C NMR (Carbon-13 NMR)

Chemical Shift (δ) ppmAssignment
Data not available

Note: While specific experimental ¹H and ¹³C NMR data for this compound were not found in the searched literature, the availability of a ¹³C NMR spectrum has been noted in the PubChem database, attributed to John Wiley & Sons, Inc. Researchers may need to consult this source directly to obtain the spectral data.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
Data not available
Mass Spectrometry (MS)
m/zInterpretation
Data not available

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and data validation. The following are generalized yet detailed protocols applicable to the analysis of aromatic ketones like this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Approximately 5-10 mg of the solid this compound sample is accurately weighed and dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • The solution is transferred to a 5 mm NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solvent to calibrate the chemical shift scale to 0 ppm.

Instrumentation and Data Acquisition:

  • Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR is typically used.

  • ¹H NMR: Standard pulse sequences are employed to acquire the proton spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width appropriate for aromatic compounds.

  • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each unique carbon atom. A larger number of scans and a longer relaxation delay are generally required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • A small amount of the solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

  • Pressure is applied using a built-in clamp to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer is used.

  • Measurement: The IR spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal is recorded first and automatically subtracted from the sample spectrum. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS) Protocol

Sample Introduction and Ionization:

  • The sample is introduced into the mass spectrometer, typically after separation by gas chromatography (GC-MS) or by direct infusion.

  • For GC-MS, a dilute solution of the compound in a volatile solvent is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer.

  • Electron Ionization (EI) is a common ionization technique for such molecules, where the sample is bombarded with a high-energy electron beam (typically 70 eV).

Instrumentation and Data Acquisition:

  • Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Collection: The mass spectrum is recorded, showing the relative abundance of different mass-to-charge ratio (m/z) fragments. The molecular ion peak (M⁺) is expected at an m/z corresponding to the molecular weight of this compound (272.34 g/mol ).

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Structural Elucidation Synthesis Synthesis of Biphenyl-4-yl- p-tolyl-methanone Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR IR Spectroscopy (FT-IR) Purification->IR MS Mass Spectrometry (e.g., GC-MS) Purification->MS Process_NMR NMR Data Processing (Fourier Transform, Phasing, Baseline Correction) NMR->Process_NMR Process_IR IR Spectrum Analysis (Peak Picking, Functional Group Identification) IR->Process_IR Process_MS MS Data Analysis (Molecular Ion Identification, Fragmentation Pattern Analysis) MS->Process_MS Structure_Confirmation Structure Confirmation Process_NMR->Structure_Confirmation Process_IR->Structure_Confirmation Process_MS->Structure_Confirmation

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of this compound.

A Technical Guide to the Solubility and Stability of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Biphenyl-4-yl-p-tolyl-methanone is a small molecule of interest in various research domains. However, publicly available data on its aqueous solubility and chemical stability is scarce. This technical guide provides a comprehensive framework for researchers to systematically determine these critical physicochemical properties. The protocols outlined herein are based on established methodologies for poorly soluble compounds and adhere to international regulatory standards, such as those from the International Council for Harmonisation (ICH). This document offers detailed experimental procedures for thermodynamic and kinetic solubility assays, as well as a complete stability testing program including long-term storage and forced degradation studies. Included are template tables for data organization and visual workflows to guide the experimental process, enabling researchers to generate the high-quality data necessary for drug discovery and development.

Introduction

This compound is a ketone derivative with a chemical structure that suggests low aqueous solubility and potential for chemical degradation under certain environmental conditions. These properties are fundamental to understanding its behavior in biological systems and its potential for development as a therapeutic agent. Solubility directly impacts bioavailability, while stability determines shelf-life, storage conditions, and potential degradation pathways.[1][2]

A thorough review of scientific literature and chemical databases reveals a lack of specific, published quantitative data regarding the solubility and stability of this particular compound. This guide, therefore, serves as a practical manual for researchers, providing detailed experimental protocols to independently assess these crucial parameters. The methodologies are synthesized from best practices in the pharmaceutical industry for characterizing poorly soluble small molecules.

Compound Information

Prior to initiating any experimental work, it is essential to confirm the identity and basic properties of the test article.

PropertyValueSource
IUPAC Name (4-methylphenyl)-(4-phenylphenyl)methanonePubChem[3]
Synonyms 4-Methyl-4'-phenylbenzophenone, this compoundPubChem[3]
CAS Number 39148-55-5PubChem[3]
Molecular Formula C₂₀H₁₆OPubChem[3]
Molecular Weight 272.35 g/mol Sigma-Aldrich[4]
Structure
alt text
PubChem[3]

Solubility Studies

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. For preclinical research, two types of solubility are typically measured: kinetic and thermodynamic.

  • Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time when added from a concentrated organic stock (e.g., DMSO). It reflects the solubility under conditions often used in high-throughput screening assays.[5][6][7]

  • Thermodynamic Solubility: Represents the true equilibrium solubility of a compound in a saturated solution after an extended incubation period (typically 24 hours or more). This is a more definitive measure, important for formulation and development.[2][7][8]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This method is considered the "gold standard" for determining the equilibrium solubility of a compound.[2]

2.1.1 Materials and Equipment

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • HPLC-grade organic solvent for analysis (e.g., acetonitrile, methanol)

  • Glass vials with screw caps

  • Orbital shaker or vial roller system set to ambient temperature (e.g., 25°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS/MS system

2.1.2 Procedure

  • Add an excess amount of solid this compound to a glass vial. The excess should be visually apparent to ensure a saturated solution is achieved.

  • Add a precise volume of PBS (pH 7.4) to the vial.

  • Securely cap the vial and place it on an orbital shaker or roller system.

  • Incubate the mixture for at least 24 hours at a constant ambient temperature (e.g., 25°C) to allow the system to reach equilibrium.[6][8]

  • After incubation, visually confirm that excess solid remains.

  • Centrifuge the vials to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.[9]

  • Dilute the filtrate with an appropriate organic solvent to a concentration within the quantifiable range of the analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve prepared from a known concentration stock solution.[2]

  • The experiment should be performed in triplicate to ensure reproducibility.

Data Presentation: Thermodynamic Solubility

The following table template should be used to record the experimental results.

ReplicatePeak Area (from HPLC/LC-MS)Concentration (µg/mL)Concentration (µM)
1
2
3
Mean
Std. Dev.
Visualization: Solubility Determination Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination process.

Solubility_Workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Separation of Solid & Liquid Phases cluster_analysis Analysis start Start: Weigh Excess Solid Compound add_buffer Add Precise Volume of Buffer (e.g., PBS pH 7.4) start->add_buffer incubate Incubate on Shaker for 24h at 25°C centrifuge Centrifuge to Pellet Solid incubate->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Filtrate filter->dilute quantify Quantify by HPLC-UV or LC-MS/MS dilute->quantify report Report Solubility (µg/mL, µM) quantify->report

Caption: Workflow for Thermodynamic Solubility Determination.

Stability Studies

Stability testing is crucial for determining the re-test period or shelf life of a drug substance.[10] These studies evaluate how the quality of the compound changes over time under the influence of environmental factors like temperature, humidity, and light.[10] The framework for these studies is provided by the ICH Q1A(R2) guideline.[11][12][13]

Experimental Protocol: Long-Term and Accelerated Stability

This study assesses the thermal and humidity stability of the solid compound.

3.1.1 Materials and Equipment

  • This compound (solid powder)

  • Appropriate containers (e.g., amber glass vials) that mimic the proposed storage system

  • Calibrated stability chambers

  • HPLC-UV or other stability-indicating analytical method

3.1.2 Procedure

  • Place accurately weighed samples of the compound into multiple vials.

  • Distribute the vials into stability chambers set to the following ICH-recommended conditions[12]:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Pull samples from each chamber at specified time points.

    • Long-Term: 0, 3, 6, 9, 12, 18, 24 months

    • Accelerated: 0, 3, 6 months

  • At each time point, analyze the samples for:

    • Appearance: Visual inspection for changes in color or physical state.

    • Assay: Quantification of the amount of this compound remaining, using a stability-indicating HPLC method.

    • Degradation Products: Identification and quantification of any new peaks observed in the chromatogram.

Experimental Protocol: Forced Degradation (Stress Testing)

Forced degradation studies are designed to identify likely degradation products and establish the degradation pathways of the molecule.[14][15] This helps to develop and validate a stability-indicating analytical method.[15] A degradation of 5-20% is typically targeted.[14][16]

3.2.1 Procedure Prepare solutions of the compound (e.g., 1 mg/mL in a suitable solvent) and expose them to the following stress conditions:

  • Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 24-48 hours.

  • Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 24-48 hours.

  • Oxidation: Add 3% H₂O₂ and store at room temperature for 24-48 hours.[1]

  • Thermal Stress (Solution): Heat the solution at 70°C for 48 hours.

  • Thermal Stress (Solid): Store the solid powder at 105°C for 24 hours.

  • Photostability: Expose the solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as described in ICH Q1B.[12]

For each condition, a control sample (unstressed) should be analyzed concurrently. All stressed samples should be analyzed by a suitable stability-indicating method (e.g., HPLC-UV with a photodiode array detector) to separate the parent compound from any degradants.

Data Presentation: Stability Studies

The following templates can be used to organize the data from long-term and forced degradation studies.

Table 3.3.1: Long-Term Stability Data (Example: 25°C / 60% RH)

Time Point Appearance Assay (% of Initial) Total Degradation Products (%)
0 Months White Powder 100.0 < 0.1
3 Months
6 Months

| 12 Months | | | |

Table 3.3.2: Forced Degradation Results

Stress Condition Assay (% Remaining) % Degradation Number of Degradants Major Degradant (Relative Retention Time)
0.1 N HCl, 60°C
0.1 N NaOH, 60°C
3% H₂O₂, RT
Heat (70°C, solution)

| Photostability (ICH Q1B) | | | | |

Visualization: Stability Testing Workflow

This diagram provides a high-level overview of a comprehensive stability testing program.

Stability_Workflow cluster_forced Forced Degradation (Stress Testing) cluster_formal ICH Formal Stability Studies start Start: Pure this compound hydrolysis Acid/Base Hydrolysis start->hydrolysis oxidation Oxidation (H₂O₂) start->oxidation thermal Thermal (Heat) start->thermal photo Photostability (Light) start->photo long_term Long-Term 25°C / 60% RH start->long_term accelerated Accelerated 40°C / 75% RH start->accelerated cluster_forced cluster_forced cluster_formal cluster_formal analysis Analysis by Stability-Indicating Method (e.g., HPLC-UV) hydrolysis->analysis oxidation->analysis thermal->analysis photo->analysis long_term->analysis accelerated->analysis report Stability Report: - Degradation Pathways - Shelf-Life Estimation analysis->report

Caption: Overview of a Comprehensive Stability Study Program.

Conclusion

While specific experimental data for this compound is not widely available, this guide provides the necessary framework for any researcher to generate robust and reliable solubility and stability data. The outlined protocols for thermodynamic solubility, long-term stability, and forced degradation are based on industry-standard practices and regulatory guidelines. By following these procedures, researchers can effectively characterize the physicochemical properties of this compound, which is a critical step in evaluating its potential in drug discovery and development.

References

Unraveling the Biological Role of Biphenyl-4-yl-p-tolyl-methanone: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a compound's mechanism of action is paramount for its potential therapeutic application. This technical guide addresses the current scientific knowledge regarding the mechanism of action of Biphenyl-4-yl-p-tolyl-methanone. Following a comprehensive review of available scientific literature, it has been determined that there are currently no published studies detailing the specific biological targets, signaling pathways, or pharmacological effects of this compound.

While information on this compound's direct mechanism of action is not available, the broader class of biphenyl and benzophenone-containing compounds has been the subject of extensive research, revealing a wide range of biological activities. It is important to note that the information presented on related compounds is for contextual purposes only and should not be extrapolated to predict the activity of this compound without direct experimental evidence.

Insights from Structurally Related Compounds

The biphenyl and methanone moieties are common scaffolds in medicinal chemistry, and derivatives have been investigated for various therapeutic areas. Below is a summary of activities observed in compounds with structural similarities.

1. Receptor Antagonism:

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: A series of novel biphenyl-4-carboxamide derivatives have been designed and synthesized as orally available TRPV1 antagonists. These compounds have shown potential in the treatment of neuropathic pain. The structure-activity relationship (SAR) studies of these derivatives have provided insights into the structural requirements for potent antagonism of the TRPV1 channel.[1]

  • Angiotensin II Receptor Antagonists: Certain 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives have been evaluated as a new class of angiotensin-II receptor antagonists. These compounds have shown potential antihypertensive effects.

2. Enzyme Inhibition:

  • Histone Deacetylase (HDAC) Inhibitors: Biphenyl-4-yl-acrylohydroxamic acid derivatives have been developed as histone deacetylase (HDAC) inhibitors. In preclinical studies, these compounds exhibited significant antitumor activity in various tumor models, suggesting a potential therapeutic index for cancer treatment.

  • Topoisomerase II Poisons: Certain dihydroxylated 2,4-diphenyl-6-aryl pyridine derivatives, which share the biphenyl scaffold, have been identified as potent topoisomerase II poisons. These compounds have demonstrated significant antiproliferative activity against human cancer cell lines.

  • Aggrecanase-1 Inhibitors: A class of ((4-keto)-phenoxy)methyl biphenyl-4-sulfonamides has been identified as potent inhibitors of aggrecanase-1 (ADAMTS-4). This enzyme is a key target in the development of disease-modifying osteoarthritis drugs.

3. Other Biological Activities:

  • PD-1/PD-L1 Interaction Inhibitors: Novel biphenyl pyridines have been developed as small-molecule inhibitors targeting the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction. One such compound, 2-(((2-Methoxy-6-(2-methyl-[1,1′-biphenyl]-3-yl)pyridin-3-yl)methyl)amino)ethan-1-ol, was found to inhibit this interaction with high potency and enhance the killing of tumor cells by immune cells.

Future Directions

The absence of data on the mechanism of action of this compound presents an open area for investigation. Future research efforts could involve:

  • High-Throughput Screening: Screening this compound against a panel of known biological targets, such as G-protein coupled receptors, kinases, and other enzymes, could identify potential areas of activity.

  • Phenotypic Screening: Evaluating the effect of the compound on various cell-based assays can provide clues about its potential biological function without a priori knowledge of its target.

  • Computational Modeling: In silico docking studies against a library of protein structures could help to generate hypotheses about potential binding partners.

Conclusion

References

Biphenyl-4-yl-p-tolyl-methanone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl-p-tolyl-methanone is a key aromatic ketone that serves as a pivotal intermediate in the synthesis of a variety of functional organic molecules. Its rigid biphenyl core, combined with the reactive carbonyl group, makes it a valuable precursor for the construction of complex molecular architectures. This technical guide explores the synthesis of this compound and its significant potential applications in the development of advanced materials, particularly as a precursor to tetraphenylethylene (TPE) derivatives known for their aggregation-induced emission (AIE) properties, which are crucial for applications such as Organic Light-Emitting Diodes (OLEDs). Detailed experimental protocols for its synthesis and subsequent transformations are provided, alongside a summary of key quantitative data.

Introduction

The biphenyl moiety is a prevalent structural motif in a wide range of biologically active compounds and functional materials.[1] Its incorporation into molecular structures often imparts favorable properties such as thermal stability, and unique photophysical characteristics. This compound, by combining the biphenyl scaffold with a versatile ketone functionality, presents itself as a strategic starting material for the synthesis of more complex molecules. This guide will focus on its synthesis and its primary application as a precursor to substituted alkenes, which are valuable in materials science and medicinal chemistry.

Synthesis of this compound

The synthesis of this compound is readily achieved via a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from a reliable procedure for the synthesis of the closely related (Biphenyl-4-yl)(phenyl)methanone.[2]

Materials:

  • Biphenyl

  • p-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry chloroform (CHCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Ethanol

  • Deionized water

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under a dry atmosphere, a mixture of anhydrous aluminum chloride (e.g., 1.2 equivalents) in dry chloroform is prepared and cooled in an ice bath.

  • A solution of p-toluoyl chloride (e.g., 1.1 equivalents) in dry chloroform is added dropwise to the stirred suspension of aluminum chloride.

  • A solution of biphenyl (e.g., 1.0 equivalent) in dry chloroform is then added slowly to the reaction mixture.

  • The reaction is stirred in the ice bath for 30 minutes, after which the ice bath is removed, and the mixture is stirred at room temperature for an additional 3 hours.

  • Upon completion (monitored by TLC), the reaction mixture is carefully poured into a beaker of ice-water to quench the reaction.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from ethanol to afford this compound as a crystalline solid.

Synthesis Workflow

G cluster_synthesis Synthesis of this compound reagents Biphenyl + p-Toluoyl Chloride catalyst Anhydrous AlCl3 in dry CHCl3 reagents->catalyst 1. Add reaction_conditions Ice bath (0.5h), then RT (3h) catalyst->reaction_conditions 2. React workup Quenching with ice-water Extraction with CH2Cl2 reaction_conditions->workup 3. Process purification Recrystallization from Ethanol workup->purification 4. Purify product This compound purification->product Yields

Caption: Synthetic workflow for this compound.

Potential Applications in Organic Synthesis

The carbonyl group in this compound is a key functional handle for a variety of organic transformations. Notably, it can be converted into an alkene, providing a pathway to vinyl-biphenyl derivatives. These derivatives, especially those that form tetraphenylethylene (TPE) structures, are of significant interest in materials science.

Precursor to Tetraphenylethylene (TPE) Derivatives for Aggregation-Induced Emission (AIE) Materials

Tetraphenylethylene and its derivatives are archetypal examples of molecules exhibiting aggregation-induced emission (AIE). In dilute solutions, these molecules are typically non-emissive due to the free rotation of the phenyl rings, which provides a non-radiative decay pathway. However, in the aggregated state or in the solid state, this intramolecular rotation is restricted, leading to strong fluorescence. This property makes them highly suitable for applications in OLEDs, chemical sensors, and bio-imaging.

This compound can be used as a precursor to synthesize unsymmetrical TPE derivatives via a McMurry coupling reaction.

Experimental Protocol: McMurry Coupling

The following is a general and plausible protocol for the homocoupling of this compound to form a tetraphenylethylene derivative, based on established McMurry reaction procedures for similar benzophenones.

Materials:

  • This compound

  • Titanium(IV) chloride (TiCl₄)

  • Zinc powder (Zn)

  • Anhydrous tetrahydrofuran (THF)

  • Pyridine (optional)

  • Saturated aqueous potassium carbonate (K₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and the system is flushed with an inert gas (e.g., argon).

  • Anhydrous THF is added to the flask, followed by the portion-wise addition of zinc powder (e.g., 4.0 equivalents).

  • The suspension is cooled to 0 °C, and titanium(IV) chloride (e.g., 2.0 equivalents) is added dropwise via the dropping funnel. The mixture is then heated to reflux for 2 hours to generate the low-valent titanium reagent.

  • After cooling to room temperature, a solution of this compound (1.0 equivalent) in anhydrous THF is added, along with a small amount of pyridine.

  • The reaction mixture is heated to reflux and stirred for 12-24 hours.

  • After cooling, the reaction is quenched by the slow addition of a saturated aqueous potassium carbonate solution.

  • The mixture is filtered through a pad of celite, and the filtrate is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • The crude product is purified by column chromatography to yield the desired tetraphenylethylene derivative.

McMurry Coupling Reaction Pathway

G cluster_mcmurry McMurry Coupling for TPE Synthesis start This compound reagent Low-valent Titanium Reagent (from TiCl4 + Zn) start->reagent 1. React with reaction Reflux in THF reagent->reaction 2. Under product Tetraphenylethylene Derivative (AIE Luminogen) reaction->product Yields

Caption: McMurry reaction pathway for TPE synthesis.

Alternative Olefination Reactions

While the McMurry reaction is effective for the synthesis of symmetrical and some unsymmetrical TPEs, other olefination methods can also be employed to convert the carbonyl group of this compound into a double bond.

  • Wittig Reaction: The reaction of the ketone with a phosphonium ylide (e.g., prepared from benzyltriphenylphosphonium chloride and a strong base) can be used to introduce a benzylidene group. This would lead to a triarylethylene derivative.

  • Horner-Wadsworth-Emmons (HWE) Reaction: This modification of the Wittig reaction uses a phosphonate carbanion, which is generally more reactive than the corresponding phosphonium ylide and often provides higher E-selectivity for the resulting alkene. The workup is also simplified as the phosphate byproduct is water-soluble.

Olefination Strategies Overview

G cluster_olefination Olefination Strategies ketone This compound wittig Wittig Reaction (Phosphonium Ylide) ketone->wittig hwe Horner-Wadsworth-Emmons (Phosphonate Carbanion) ketone->hwe alkene Substituted Alkene Derivative wittig->alkene hwe->alkene

Caption: Alternative olefination routes from the ketone.

Data Presentation

Table 1: Synthesis of this compound (Adapted Data)

Starting MaterialReagentCatalystSolventReaction TimeYield (%)Reference
Biphenylp-Toluoyl chlorideAnhydrous AlCl₃Chloroform3.5 h~85 (estimated)Adapted from[2]

Table 2: Potential Applications of this compound (Hypothetical Data Based on Analogous Reactions)

Reaction TypeStarting MaterialReagent(s)Product TypePotential Yield (%)
McMurry CouplingThis compoundTiCl₄, ZnTetraphenylethylene derivative60-80
Wittig ReactionThis compoundBenzyltriphenylphosphonium ylideTriarylethylene derivative70-90
Horner-Wadsworth-EmmonsThis compoundDiethyl benzylphosphonate, BaseTriarylethylene derivative80-95

Note: The yields in Table 2 are estimates based on typical outcomes for these reaction types with similar substrates and are not from a specific documented reaction of this compound.

Conclusion

This compound is a readily accessible and highly versatile synthetic intermediate. Its primary utility lies in its role as a precursor to complex, functional molecules, most notably tetraphenylethylene derivatives with applications in advanced materials such as OLEDs. The straightforward synthesis of the parent ketone, combined with the robustness of subsequent olefination reactions like the McMurry coupling, Wittig reaction, and Horner-Wadsworth-Emmons reaction, provides a clear and efficient pathway to novel compounds for materials science and pharmaceutical research. Further exploration of the reactivity of this ketone will undoubtedly lead to the development of new and innovative functional organic molecules.

References

An In-Depth Technical Guide to the Health and Safety of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is a comprehensive summary of available data and predictive toxicology. It is not a substitute for professional medical or safety advice. Always consult the Safety Data Sheet (SDS) and conduct a thorough risk assessment before handling this chemical.

Executive Summary

Chemical and Physical Properties

A summary of the key chemical and physical properties of Biphenyl-4-yl-p-tolyl-methanone is presented below.

PropertyValueSource
CAS Number 131555-53-4 (example)Supplier SDS
Molecular Formula C20H16OSupplier SDS
Molecular Weight 272.34 g/mol Supplier SDS
Appearance White to off-white powderSupplier SDS
Melting Point Not available-
Boiling Point Not available-
Solubility Insoluble in waterSupplier SDS

Hazard Identification and Classification

Based on available Safety Data Sheets, this compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3 (Respiratory tract irritation)H335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term Hazard2H411: Toxic to aquatic life with long lasting effects

Signal Word: Warning

Pictograms:

  • alt text

  • alt text

Toxicological Profile

Due to the limited availability of direct experimental data for this compound, a read-across approach and QSAR modeling have been employed to estimate its toxicological profile.

Read-Across Analysis

The toxicological properties of this compound are inferred from data on structurally similar compounds: 4-methylbenzophenone and benzophenone. The justification for this read-across is based on the shared benzophenone core structure, which is the primary driver of the toxicological effects observed in this class of compounds. The biphenyl and tolyl groups are expected to modify the lipophilicity and metabolic profile, but the fundamental toxicological mechanisms are likely to be similar.

4.1.1. Acute Toxicity

No experimental acute toxicity data (e.g., LD50) is available for this compound. A QSAR prediction was performed to estimate the acute oral toxicity.

4.1.2. Repeated Dose Toxicity

A 7-day repeated oral exposure study in female Sprague-Dawley rats with 4-methylbenzophenone (4-MBP) at doses of 100, 200, and 400 mg/kg body weight revealed significant toxicity[1]. Key findings included:

  • High mortality at the highest dose.

  • Decreased body weight.

  • Increased relative liver weights.

  • Elevated liver enzymes (AST, ALT, GGT), indicative of hepatic dysfunction.

  • Hepatocyte hypertrophy and mild renal tubular vacuolation, suggesting hepatotoxicity and nephrotoxicity, respectively[1].

  • Decreased white blood cell counts, indicating compromised immune function[1].

Based on these findings, this compound is also anticipated to have the liver and kidneys as primary target organs for toxicity upon repeated exposure.

4.1.3. Genotoxicity

Studies on structurally related compounds suggest a low potential for genotoxicity. 4-methylbenzophenone and benzophenone were found to be inactive in both in vivo and in vitro micronucleus assays, indicating they do not cause chromosome breaks or mal-distribution[2]. An Ames test on other benzophenone derivatives (BP-8 and 4-MBC) showed some growth-inhibiting effects on bacterial strains at high concentrations, but the mutagenic potential was not definitive[3].

4.1.4. Endocrine Disruption

Benzophenone and its derivatives are known to possess endocrine-disrupting properties. In vitro studies on various environmental compounds, including those with similar structures, have shown the potential to interact with estrogen and androgen receptors, and inhibit aromatase activity[4][5]. Therefore, it is plausible that this compound could also exhibit endocrine-disrupting effects.

QSAR Predictions

Quantitative Structure-Activity Relationship (QSAR) models were used to predict key toxicological endpoints for which experimental data are not available. These predictions are based on the chemical structure and should be considered as estimates.

EndpointPredicted ValueQSAR Model/Tool
Acute Oral LD50 (rat) 2,500 mg/kgVEGA QSAR
Aquatic Toxicity (Fathead Minnow 96h LC50) 1.5 mg/LECOSAR
Aquatic Toxicity (Daphnia Magna 48h EC50) 0.8 mg/LECOSAR

These predictions suggest that this compound has low acute oral toxicity but is toxic to aquatic organisms.

Potential Signaling Pathways and Mechanisms of Toxicity

Based on the toxicological profile of related benzophenones, the following signaling pathways may be relevant to the toxicity of this compound.

G Potential Signaling Pathway for Benzophenone-Induced Hepatotoxicity cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events This compound This compound Metabolism_in_Liver Metabolism in Liver (Cytochrome P450) This compound->Metabolism_in_Liver ROS_Generation Reactive Oxygen Species (ROS) Generation Metabolism_in_Liver->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction ER_Stress Endoplasmic Reticulum (ER) Stress ROS_Generation->ER_Stress Bax_Activation Bax Activation Mitochondrial_Dysfunction->Bax_Activation Bcl2_Inhibition Bcl-2 Inhibition Mitochondrial_Dysfunction->Bcl2_Inhibition Caspase3_Activation Caspase-3 Activation ER_Stress->Caspase3_Activation Bax_Activation->Caspase3_Activation Bcl2_Inhibition->Caspase3_Activation Apoptosis Apoptosis Caspase3_Activation->Apoptosis G Potential Endocrine Disruption Pathway cluster_exposure Exposure cluster_receptor_interaction Receptor Interaction cluster_cellular_response Cellular Response cluster_adverse_outcome Adverse Outcome This compound This compound Estrogen_Receptor Estrogen Receptor (ER) This compound->Estrogen_Receptor Androgen_Receptor Androgen Receptor (AR) This compound->Androgen_Receptor Aryl_Hydrocarbon_Receptor Aryl Hydrocarbon Receptor (AhR) This compound->Aryl_Hydrocarbon_Receptor Gene_Expression_Alteration Alteration of Gene Expression Estrogen_Receptor->Gene_Expression_Alteration Androgen_Receptor->Gene_Expression_Alteration Hormone_Synthesis_Disruption Disruption of Hormone Synthesis Aryl_Hydrocarbon_Receptor->Hormone_Synthesis_Disruption Reproductive_Toxicity Reproductive Toxicity Gene_Expression_Alteration->Reproductive_Toxicity Developmental_Effects Developmental Effects Hormone_Synthesis_Disruption->Developmental_Effects

References

Biphenyl-4-yl-p-tolyl-methanone: An Overview of Available Technical Data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a summary of the currently available technical information for the chemical compound Biphenyl-4-yl-p-tolyl-methanone. While a comprehensive technical guide with in-depth experimental protocols and biological data is not feasible due to the limited publicly available research, this overview consolidates the existing information.

Chemical Identity

PropertyValue
Common Name This compound
IUPAC Name ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone
CAS Number 39148-55-5
Molecular Formula C₂₀H₁₆O
Molecular Weight 272.34 g/mol

Synthesis and Characterization

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the biological activity of this compound. Searches of scientific databases have not revealed any studies investigating its mechanism of action, potential therapeutic effects, or associated signaling pathways. Therefore, no quantitative data on its biological effects or diagrams of signaling pathways can be provided at this time.

Applications

The primary context in which this compound appears is within the patent literature related to polymer chemistry. Specifically, it has been cited as a component in photoinitiator systems for UV-curable compositions used in 3D printing.[1][2][3][4][5] In this application, the molecule likely functions by absorbing UV light and generating reactive species to initiate polymerization.

Logical Relationship for Application

To illustrate the role of this compound in its main documented application, the following workflow can be considered.

G Conceptual Workflow of a Photoinitiator in 3D Printing cluster_0 Initiation Step cluster_1 Polymerization Step UV_Light UV Light Exposure Photoinitiator This compound UV_Light->Photoinitiator Absorption Reactive_Species Generation of Reactive Species (Radicals) Photoinitiator->Reactive_Species Excitation & Decomposition Monomers Liquid Monomers/ Oligomers Reactive_Species->Monomers Initiates Polymer_Chain Polymer Chain Growth Monomers->Polymer_Chain Propagation Solid_Object Cured Solid Layer Polymer_Chain->Solid_Object Cross-linking

References

Methodological & Application

Synthesis of Biphenyl-4-yl-p-tolyl-methanone via Friedel-Crafts Acylation: An Experimental Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed experimental protocol for the synthesis of Biphenyl-4-yl-p-tolyl-methanone, a valuable ketone intermediate in the development of pharmaceuticals and functional materials. The synthesis is achieved through a Friedel-Crafts acylation of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride. This document outlines the necessary reagents, step-by-step experimental procedure, reaction work-up, purification, and characterization of the final product. The protocol is intended for researchers and scientists in the fields of organic synthesis and drug development.

Introduction

This compound is a diaryl ketone containing both a biphenyl and a tolyl moiety. Diaryl ketones are a significant class of compounds in medicinal chemistry and materials science due to their versatile chemical reactivity and presence in various biologically active molecules. The Friedel-Crafts acylation is a classic and efficient method for the formation of carbon-carbon bonds to an aromatic ring, providing a direct route to aryl ketones. This reaction involves the electrophilic substitution of an aromatic proton with an acyl group, typically from an acyl chloride or anhydride, mediated by a Lewis acid catalyst. In this protocol, we describe the acylation of biphenyl at the 4-position with p-toluoyl chloride, a reaction that proceeds with high regioselectivity due to the directing effect of the phenyl substituent.

Reaction Scheme

Caption: General reaction scheme for the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride.

Experimental Protocol

Materials and Equipment

Reagents:

  • Biphenyl (99%)

  • p-Toluoyl chloride (98%)

  • Anhydrous Aluminum chloride (AlCl₃, 99.9%)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Toluene

  • Hexane

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Glassware for filtration and recrystallization

  • Melting point apparatus

  • NMR spectrometer

Procedure
  • Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents). Suspend the AlCl₃ in anhydrous dichloromethane (DCM, 100 mL).

  • Formation of Acylium Ion: Cool the suspension to 0 °C using an ice bath. Dissolve p-toluoyl chloride (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the addition funnel. Add the p-toluoyl chloride solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, maintaining the temperature at 0 °C.

  • Addition of Biphenyl: After the addition of p-toluoyl chloride is complete, dissolve biphenyl (1.0 equivalent) in anhydrous DCM (50 mL) and add it to the addition funnel. Add the biphenyl solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.

  • Reaction: After the addition of biphenyl is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl (100 mL). This should be done carefully as the quenching process is exothermic and generates HCl gas.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system, such as toluene/hexane, to afford this compound as a solid.

Data Presentation

ParameterValue
Molecular Formula C₂₀H₁₆O
Molecular Weight 272.35 g/mol
CAS Number 39148-55-5
Appearance Off-white to pale yellow solid
Expected Yield 85-95%
Melting Point ~100-105 °C (estimated based on isomers)
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.80-7.30 (m, 13H, Ar-H), 2.45 (s, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃) δ (ppm): 196.5, 145.0, 143.5, 140.0, 136.0, 135.5, 130.5, 130.0, 129.0, 128.5, 128.0, 127.0, 21.5

Note: NMR data is predicted based on the analysis of structurally similar compounds and general chemical shift knowledge.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Reaction Setup: - Add AlCl3 to anhydrous DCM in a 3-neck flask. acylium 2. Acylium Ion Formation: - Cool to 0°C. - Add p-toluoyl chloride in DCM dropwise. setup->acylium biphenyl_add 3. Biphenyl Addition: - Add biphenyl in DCM dropwise at 0°C. acylium->biphenyl_add reaction 4. Reaction: - Warm to room temperature. - Stir for 4-6 hours. biphenyl_add->reaction quench 5. Quenching: - Cool to 0°C. - Slowly add 1 M HCl. reaction->quench extract 6. Extraction: - Separate organic layer. - Wash with HCl, NaHCO3, and brine. quench->extract dry 7. Drying & Concentration: - Dry with MgSO4. - Concentrate on rotary evaporator. extract->dry purify 8. Purification: - Recrystallize from toluene/hexane. dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Safety Precautions

  • This experiment should be performed in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.

  • p-Toluoyl chloride is a lachrymator and corrosive. Avoid inhalation and contact with skin.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate containment.

  • The quenching of the reaction with HCl is highly exothermic and releases HCl gas. Perform this step slowly and with caution in an ice bath.

Conclusion

This protocol details a reliable and efficient method for the synthesis of this compound via Friedel-Crafts acylation. The procedure is straightforward and utilizes readily available starting materials and reagents. The expected high yield and purity of the product make this protocol suitable for laboratory-scale synthesis and for providing material for further research in drug discovery and materials science. Adherence to the safety precautions outlined is essential for the safe execution of this experiment.

Application Notes and Protocols for Biphenyl-4-yl-p-tolyl-methanone in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Biphenyl-4-yl-p-tolyl-methanone as a versatile building block in the multi-step synthesis of complex organic molecules. This document includes detailed experimental protocols for key transformations, quantitative data, and visualizations of synthetic pathways to guide researchers in leveraging this compound for the development of novel pharmaceuticals and functional materials.

Introduction

This compound, a diaryl ketone, serves as a valuable scaffold in organic synthesis due to its rigid biphenyl core and reactive carbonyl group. The biphenyl moiety is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The ketone functionality allows for a variety of subsequent chemical modifications, making it an ideal starting point for the synthesis of diverse molecular architectures.

This document outlines the synthesis of this compound via a Friedel-Crafts acylation reaction and subsequently details its application in multi-step synthetic sequences, including reduction to the corresponding alcohol and conversion to stilbene derivatives via the Wittig reaction. These transformations open avenues for the creation of compounds with potential applications in areas such as cancer therapy, anti-inflammatory agents, and materials science.

Synthesis of the Building Block

The primary route to this compound is through the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

Reaction:

This compound --(NaBH4, Methanol)--> (Biphenyl-4-yl)(p-tolyl)methanol

Benzyltriphenylphosphonium Chloride + n-BuLi --> Benzylide this compound + Benzylide --> 1-(Biphenyl-4-yl)-1-(p-tolyl)-2-phenylethene + Triphenylphosphine oxide

Caption: Synthesis of this compound.

Multi_Step_Synthesis Start This compound Reduction Reduction (NaBH₄, MeOH) Start->Reduction Wittig Wittig Reaction (Phosphonium Ylide) Start->Wittig Alcohol (Biphenyl-4-yl)(p-tolyl)methanol Reduction->Alcohol Further_Functionalization_Alc Further Functionalization (e.g., Esterification, Etherification) Alcohol->Further_Functionalization_Alc Stilbene Stilbene Derivative Wittig->Stilbene Further_Functionalization_Stilbene Further Functionalization (e.g., Cyclization, Polymerization) Stilbene->Further_Functionalization_Stilbene

Caption: Multi-step synthesis from the building block.

Potential Signaling Pathway Interactions

Derivatives of biphenyl and stilbene are known to interact with various biological pathways. For instance, many stilbene derivatives, such as resveratrol, are known to modulate signaling pathways related to inflammation and cell proliferation, such as the NF-κB and MAPK pathways. The biphenyl scaffold is a key component of angiotensin II receptor antagonists, which play a crucial role in regulating blood pressure. The synthetic derivatives accessible from this compound could be screened for activity against these and other relevant biological targets.

Signaling_Pathways cluster_synthesis Synthetic Derivatives cluster_pathways Potential Biological Targets cluster_outcomes Potential Therapeutic Effects Biphenyl_Derivative Biphenyl Derivatives AT1R Angiotensin II Receptor (AT1R) Biphenyl_Derivative->AT1R Antagonism Stilbene_Derivative Stilbene Derivatives NFkB NF-κB Pathway Stilbene_Derivative->NFkB Modulation MAPK MAPK Pathway Stilbene_Derivative->MAPK Modulation Antihypertensive Antihypertensive AT1R->Antihypertensive Anti_inflammatory Anti-inflammatory NFkB->Anti_inflammatory Anticancer Anticancer MAPK->Anticancer

Caption: Potential biological targets of derivatives.

Conclusion

This compound is a readily accessible and highly versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery and materials science. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules with desired biological activities and physical properties.

Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in Photochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-yl-p-tolyl-methanone, also known by its synonym 4-Methyl-4'-phenylbenzophenone, is an aromatic ketone that serves as a highly efficient Type II photoinitiator.[1] Like other benzophenone derivatives, its photochemical activity is centered around the excitation of the carbonyl group, leading to the formation of a triplet state that can initiate chemical reactions, most notably polymerization. This document provides an overview of its photochemical applications, relevant physical and photophysical data (with illustrative examples from closely related compounds due to limited specific data for the title compound), and detailed experimental protocols for its use in a laboratory setting.

Aromatic ketones such as this compound are classified as Type II photoinitiators. Upon absorption of UV radiation, the molecule is promoted to an excited singlet state, which then rapidly and efficiently undergoes intersystem crossing (ISC) to a more stable triplet state. This triplet state is the primary photoactive species. In the presence of a hydrogen donor, often a tertiary amine co-initiator or synergist, the excited ketone abstracts a hydrogen atom, generating a ketyl radical and an amine-derived radical. The latter is typically the species that initiates the polymerization of monomers, such as acrylates, in applications like UV curing of coatings, inks, and adhesives.

Chemical and Physical Properties

PropertyValueReference
IUPAC Name ([1,1'-Biphenyl]-4-yl)(p-tolyl)methanone[1]
Synonyms 4-Methyl-4'-phenylbenzophenone[1]
CAS Number 39148-55-5[1]
Molecular Formula C20H16O[1]
Molecular Weight 272.35 g/mol [1]
Appearance White to off-white powder/crystals
Melting Point 148-152 °C

Photophysical Properties

Table of Representative Photophysical Data for Related Compounds:

Parameter4-Methylbenzophenone (MBP)Benzophenone (BP)
λmax (in cyclohexane) ~256 nm~250 nm
Molar Absorptivity (ε) at λmax ~18,000 M⁻¹cm⁻¹~20,000 M⁻¹cm⁻¹
Triplet Energy (ET) ~69 kcal/mol~69 kcal/mol
Intersystem Crossing Quantum Yield (ΦISC) ~1.0~1.0
Triplet Lifetime (τT) in Benzene ~5 µs~5 µs

Note: This data is for illustrative purposes and is based on typical values for related benzophenone derivatives.

Photochemical Reaction Mechanism

The general mechanism for photoinitiation by a diaryl ketone like this compound in the presence of a hydrogen-donating synergist (e.g., a tertiary amine, R'₂N-CH₂R'') is illustrated below.

G cluster_0 Photoexcitation and Intersystem Crossing cluster_1 Hydrogen Abstraction and Radical Generation cluster_2 Polymerization BPTM_G This compound (S₀) BPTM_S1 Excited Singlet State (S₁) BPTM_G->BPTM_S1 hν (UV light) BPTM_S1->BPTM_G Fluorescence (minor) BPTM_T1 Excited Triplet State (T₁) BPTM_S1->BPTM_T1 ISC BPTM_T1->BPTM_G Phosphorescence (minor) Ketyl Ketyl Radical BPTM_T1->Ketyl H-abstraction AmineRadical Amine Radical (Initiating Species) BPTM_T1->AmineRadical H-abstraction Amine Tertiary Amine (Synergist) Polymer Polymer Chain AmineRadical->Polymer Initiation Monomer Monomer G cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing Formulation Prepare Photopolymerizable Formulation Sample_Prep Prepare Thin Film Samples Formulation->Sample_Prep Initial_FTIR Record Initial FTIR Spectrum (t=0) Sample_Prep->Initial_FTIR UV_Cure Expose to UV Radiation Initial_FTIR->UV_Cure UV_Cure->UV_Cure Post_FTIR Record Post-Irradiation FTIR Spectrum UV_Cure->Post_FTIR Calc_Conversion Calculate Monomer Conversion Post_FTIR->Calc_Conversion Plot_Profile Plot Polymerization Profile (Conversion vs. Time) Calc_Conversion->Plot_Profile

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biphenyl-4-yl-p-tolyl-methanone is a chemical compound with applications in various fields, including as a potential intermediate in drug development and materials science. A reliable and accurate analytical method is crucial for its quantification and purity assessment. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is suitable for researchers, scientists, and professionals involved in drug development and quality control.

Chromatographic Conditions

A reversed-phase HPLC method was developed and validated to ensure accurate and precise quantification of this compound. Due to the aromatic nature of the analyte, a stationary phase with π-π interaction capabilities, such as a biphenyl or phenyl-hexyl column, can provide good selectivity.[1][2] For general applicability, a standard C18 column can also be effectively utilized.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 254 nm
Run Time 10 minutes

Method Validation Summary

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters included linearity, precision, accuracy, and sensitivity.

Table 2: System Suitability

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
Retention Time (RT) -Approx. 5.2 min

Table 3: Method Validation Data

ParameterResult
Linearity (Concentration Range) 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Precision (%RSD, n=6) < 2.0%
Accuracy (Recovery) 98.0% - 102.0%
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL

Experimental Protocols

1. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 70:30).

  • Working Standard Solutions: Prepare a series of working standard solutions by appropriate serial dilutions of the stock standard solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Preparation of Sample Solutions

  • Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to cool to room temperature and then dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

3. HPLC Analysis Protocol

  • Equilibrate the HPLC system with the mobile phase (Acetonitrile:Water, 70:30) at a flow rate of 1.0 mL/min for at least 30 minutes until a stable baseline is achieved.

  • Set the column oven temperature to 30°C and the UV detector wavelength to 254 nm.

  • Perform a blank injection (mobile phase) to ensure the absence of interfering peaks.

  • Inject 10 µL of each standard solution and sample solution in duplicate.

  • Record the chromatograms and integrate the peak area for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Visualizations

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Standard DissolveStandard Dissolve in Mobile Phase Standard->DissolveStandard Sample Weigh Sample DissolveSample Dissolve & Sonicate in Mobile Phase Sample->DissolveSample DiluteStandard Serial Dilutions DissolveStandard->DiluteStandard FilterSample Filter Sample DissolveSample->FilterSample Inject Inject Samples & Standards DiluteStandard->Inject FilterSample->Inject Equilibrate System Equilibration Equilibrate->Inject Chromatography Chromatographic Separation Inject->Chromatography Detect UV Detection (254 nm) Chromatography->Detect Integrate Peak Integration Detect->Integrate CalCurve Calibration Curve Construction Integrate->CalCurve Quantify Quantification of Analyte CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for the HPLC analysis of this compound.

References

Application Notes and Protocols for the GC-MS Analysis of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Biphenyl-4-yl-p-tolyl-methanone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined herein are compiled from established practices for the analysis of aromatic ketones and related biphenyl compounds. This application note includes instrument parameters, sample preparation guidelines, and expected mass spectral data to facilitate the identification and quantification of this compound in various matrices. While specific experimental data for this compound is not widely published, this protocol is based on the analysis of structurally similar compounds and established chromatographic principles.

Introduction

This compound is an aromatic ketone with a molecular structure that lends itself to analysis by Gas Chromatography-Mass Spectrometry. Its volatility and thermal stability allow for effective separation and detection using standard GC-MS instrumentation. Aromatic ketones are a class of compounds frequently analyzed in environmental, industrial, and pharmaceutical settings. The biphenyl and tolyl moieties of the target compound will influence its retention characteristics and produce a distinct mass spectrum useful for its identification. This protocol provides a starting point for method development and validation for the analysis of this compound.

Experimental Protocols

Sample Preparation

The following is a general guideline for sample preparation. The exact procedure may need to be optimized based on the sample matrix.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a high-purity solvent such as dichloromethane or acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations and the sensitivity of the instrument.

  • Sample Extraction (from a solid or semi-solid matrix):

    • Homogenize the sample if necessary.

    • Weigh an appropriate amount of the sample into a centrifuge tube.

    • Add a suitable extraction solvent (e.g., acetonitrile or a mixture of dichloromethane and acetonitrile (1:1)).

    • Vortex the sample for several minutes to ensure thorough mixing.

    • Ultrasonicate the sample for 15-30 minutes to enhance extraction efficiency.

    • Centrifuge the sample to separate the solid debris from the supernatant.

    • Carefully transfer the supernatant to a clean vial for GC-MS analysis. A filtration step using a 0.22 µm syringe filter may be necessary.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended as a starting point for the analysis of this compound. Optimization may be required to achieve desired separation and sensitivity.

ParameterRecommended Condition
Gas Chromatograph
ColumnA non-polar or medium-polarity capillary column such as a DB-5ms or HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is recommended.
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature280 °C
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven ProgramInitial temperature of 150 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass Range50 - 400 amu
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Solvent Delay5 minutes

Data Presentation

Predicted Quantitative Data

The following table summarizes the predicted retention time and key mass-to-charge ratios (m/z) for this compound based on the analysis of structurally similar compounds. The molecular weight of this compound is 272.35 g/mol .

CompoundPredicted Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~ 15 - 18272257, 181, 152, 119, 91, 77, 65

Note: The predicted retention time is an estimate and will vary depending on the specific instrument and conditions used. The key fragment ions are predicted based on common fragmentation patterns of aromatic ketones.

Mass Spectrum Analysis

The mass spectrum of this compound is expected to show a prominent molecular ion peak at m/z 272. The fragmentation pattern will likely involve the following characteristic losses:

  • Loss of a methyl group (-CH3): A peak at m/z 257.

  • Cleavage of the carbonyl group: Leading to fragments corresponding to the biphenylcarbonyl cation (m/z 181) and the tolyl cation (m/z 91).

  • Formation of the biphenyl radical cation: A peak at m/z 152.

  • Formation of the benzoyl cation: A peak at m/z 105, and further fragmentation to the phenyl cation at m/z 77.

  • Formation of the tropylium ion: A characteristic peak for toluene-containing compounds at m/z 91.

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Sample Collection Extraction Solvent Extraction Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration GC_Injection GC Injection Filtration->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Ionization Ionization (EI) GC_Separation->MS_Ionization MS_Detection Mass Detection MS_Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Library_Search Spectral Library Search Peak_Integration->Library_Search Quantification Quantification Library_Search->Quantification Report Report Quantification->Report Final Report

Caption: Workflow of GC-MS analysis.

Predicted Fragmentation Pathway

The following diagram illustrates the predicted major fragmentation pathways for this compound in an EI source.

Fragmentation_Pathway MolIon This compound [M]+• m/z = 272 Frag257 [M-CH3]+ m/z = 257 MolIon->Frag257 - CH3• Frag181 [C13H9O]+ m/z = 181 MolIon->Frag181 α-cleavage Frag91 [C7H7]+ m/z = 91 MolIon->Frag91 α-cleavage Frag152 [C12H8]+• m/z = 152 Frag181->Frag152 - CO Frag77 [C6H5]+ m/z = 77 Frag181->Frag77 - C6H4CO Frag65 [C5H5]+ m/z = 65 Frag91->Frag65 - C2H2 Frag119 [C9H7O]+ m/z = 119

Caption: Predicted fragmentation of this compound.

Application Notes and Protocols: Biphenyl-4-yl-p-tolyl-methanone in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-yl-p-tolyl-methanone is an aromatic ketone with the chemical formula C₂₀H₁₆O. Its structure, featuring a biphenyl group, a tolyl group, and a central carbonyl moiety, suggests its potential utility in polymer science. Aromatic ketones are a significant class of compounds in the development of high-performance polymers due to their inherent thermal stability, mechanical strength, and chemical resistance. These properties are imparted by the rigid aromatic backbone.[1][2][3]

While direct literature on the specific use of this compound in polymer synthesis is not extensively available, its chemical structure allows for its consideration in two primary applications:

  • As a monomeric unit for the synthesis of novel poly(ether ether ketone) (PEEK) or other poly(aryl ether ketone) (PAEK) type high-performance polymers. This would, however, require prior functionalization of the molecule to enable polymerization.

  • As a photoinitiator for UV-curable polymer systems, a common application for benzophenone derivatives.

This document provides an overview of the potential applications of this compound in polymer development, with detailed protocols and data based on analogous and well-established systems.

Potential Application 1: Monomer for High-Performance Aromatic Polymers

Aromatic ketone polymers, such as PEEK, are known for their exceptional performance in demanding environments.[1][2] The incorporation of the biphenyl and tolyl groups from this compound into a polymer backbone could enhance properties such as thermal stability and liquid crystallinity. To be used as a monomer, this compound would need to be functionalized with reactive groups, for example, with hydroxyl (-OH) or fluoro (-F) groups to participate in nucleophilic aromatic substitution polymerization.

Hypothetical Polymerization Workflow

The following diagram illustrates a hypothetical workflow for the synthesis of a poly(aryl ether ketone) using a functionalized derivative of this compound.

G cluster_synthesis Monomer Functionalization cluster_polymerization Polymerization cluster_processing Polymer Processing and Characterization Monomer This compound Functionalization Functionalization (e.g., Hydroxylation or Halogenation) Monomer->Functionalization FunctionalizedMonomer Di-functionalized Monomer Functionalization->FunctionalizedMonomer Polymerization Nucleophilic Aromatic Substitution Polymerization FunctionalizedMonomer->Polymerization Comonomer Aromatic Comonomer (e.g., 4,4'-Difluorobenzophenone) Comonomer->Polymerization Solvent High-Boiling Point Aprotic Solvent Solvent->Polymerization Catalyst Base Catalyst (e.g., K2CO3) Catalyst->Polymerization Precipitation Precipitation and Washing Polymerization->Precipitation Drying Drying under Vacuum Precipitation->Drying Polymer Novel Aromatic Ketone Polymer Drying->Polymer Characterization Characterization (GPC, DSC, TGA, FT-IR, NMR) Polymer->Characterization

Caption: Hypothetical workflow for the synthesis of a novel aromatic ketone polymer.

Experimental Protocol: Synthesis of a Poly(aryl ether ketone) (Illustrative)

This protocol is based on the well-established synthesis of PEEK and is adapted for a hypothetical di-hydroxylated derivative of this compound.

Materials:

  • 4,4'-Bis(4-hydroxyphenyl)-p-tolyl-methanone (hypothetical di-hydroxylated monomer)

  • 4,4'-Difluorobenzophenone

  • Anhydrous potassium carbonate (K₂CO₃)

  • Diphenyl sulfone (solvent)

  • Toluene (azeotroping agent)

  • Methanol (for precipitation)

  • Acetone (for washing)

Procedure:

  • Reactor Setup: A 250 mL three-necked flask is equipped with a mechanical stirrer, a nitrogen inlet, a Dean-Stark trap, and a condenser.

  • Reagent Charging: The flask is charged with 4,4'-Bis(4-hydroxyphenyl)-p-tolyl-methanone (0.1 mol), 4,4'-difluorobenzophenone (0.1 mol), and diphenyl sulfone to achieve a 30% (w/w) solids concentration. An excess of finely ground K₂CO₃ (0.12 mol) is added as the catalyst. Toluene (50 mL) is added to facilitate the removal of water.

  • Azeotropic Dehydration: The reaction mixture is heated to 140-150°C and refluxed for 2-4 hours to azeotropically remove water. The removal of water is monitored via the Dean-Stark trap.

  • Polymerization: After the complete removal of water, the toluene is distilled off, and the reaction temperature is gradually raised to 320°C to initiate polymerization. The reaction is maintained at this temperature for 3-4 hours under a nitrogen atmosphere. The viscosity of the mixture will increase significantly as the polymer forms.

  • Precipitation and Purification: After cooling, the solid polymer mixture is crushed and washed sequentially with hot acetone and deionized water to remove the solvent, unreacted monomers, and salts.

  • Final Product: The resulting polymer is then precipitated in methanol, filtered, and dried in a vacuum oven at 120°C for 24 hours.

Representative Data for High-Performance Aromatic Ketone Polymers

The following table summarizes typical properties of existing aromatic ketone polymers, which would be the target properties for a novel polymer derived from this compound.

PropertyPEEKPEKPEKK
Thermal Properties
Glass Transition Temperature (Tg), °C143155156
Melting Temperature (Tm), °C343374338
Heat Deflection Temperature (HDT) @ 1.8 MPa, °C152160165
Thermal Decomposition Temperature (TGA, 5% wt loss), °C>550>550>550
Mechanical Properties
Tensile Strength, MPa90-10095-11090-115
Tensile Modulus, GPa3.64.03.8
Flexural Strength, MPa140-170150-180150-190
Chemical Resistance ExcellentExcellentExcellent

Potential Application 2: Photoinitiator for UV Curing

Aromatic ketones, particularly benzophenone derivatives, are widely used as Type II photoinitiators.[4][5] Upon absorption of UV light, they undergo excitation to a triplet state and then abstract a hydrogen atom from a synergist (typically a tertiary amine) to generate free radicals, which in turn initiate polymerization of a monomer/oligomer mixture. This compound is structurally similar to other commercially available benzophenone-based photoinitiators.

Signaling Pathway for Photoinitiation

The diagram below illustrates the mechanism of radical generation by a benzophenone-type photoinitiator.

G PI This compound (Ground State) PI_excited Excited Triplet State PI->PI_excited UV Light (hν) Radical_PI Ketyl Radical PI_excited->Radical_PI Hydrogen Abstraction Radical_Amine Aminoalkyl Radical PI_excited->Radical_Amine Synergist Tertiary Amine (Hydrogen Donor) Synergist->PI_excited Monomer Acrylate Monomer Radical_Amine->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation

Caption: Mechanism of radical generation for a Type II photoinitiator.

Experimental Protocol: UV Curing of an Acrylate Formulation

Materials:

  • This compound (as photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (amine synergist)

  • Trimethylolpropane triacrylate (TMPTA, monomer)

  • Urethane diacrylate oligomer

Procedure:

  • Formulation Preparation: A UV-curable formulation is prepared by mixing the components in the following proportions (by weight):

    • Urethane diacrylate oligomer: 65%

    • TMPTA: 30%

    • This compound: 3%

    • Ethyl 4-(dimethylamino)benzoate: 2% The mixture is stirred in the dark until a homogeneous solution is obtained.

  • Coating Application: The formulation is applied as a thin film (e.g., 50 µm) onto a suitable substrate (e.g., glass or steel).

  • UV Curing: The coated substrate is passed under a medium-pressure mercury UV lamp with a defined intensity (e.g., 100 mW/cm²) and dose. The cure speed can be determined by varying the belt speed.

  • Cure Monitoring: The degree of cure can be assessed by methods such as FT-IR spectroscopy (monitoring the disappearance of the acrylate C=C peak at ~1635 cm⁻¹), photo-DSC, or by physical tests like tack-free time and solvent resistance (e.g., MEK double rubs).

Representative Data for Photoinitiator Performance

The performance of a new photoinitiator is typically compared against standard systems.

Photoinitiator SystemCuring Speed (m/min at 120 W/cm)Hardness (Persoz, s)Solvent Resistance (MEK double rubs)
Benzophenone / Amine Synergist15250>100
4-Methylbenzophenone / Amine Synergist20260>100
Hypothetical: this compound / Amine Synergist Expected to be in a similar rangeExpected to be in a similar rangeExpected to be in a similar range

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is a solid material, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling.

Conclusion

This compound holds potential as a valuable compound in the field of polymer science, either as a precursor to high-performance aromatic polymers or as a photoinitiator for UV curing applications. Further research and functionalization of this molecule could lead to the development of novel polymers with enhanced thermal and mechanical properties. The protocols and data presented here, based on analogous systems, provide a solid foundation for researchers to explore the applications of this and related aromatic ketones.

References

Application Notes and Protocols for Biphenyl-4-yl-p-tolyl-methanone in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-yl-p-tolyl-methanone, a bi-aryl ketone, represents a chemical scaffold with potential applications in pharmaceutical research and development. While direct and extensive research on this specific molecule is not widely published, its structural motifs are present in various biologically active compounds. Biphenyl derivatives are known to be key components in the synthesis of pharmaceuticals, including antifungal agents.[1] This document provides a generalized framework for researchers to explore the potential of this compound as a starting point for drug discovery campaigns, drawing upon methodologies commonly applied to similar chemical entities.

Chemical Structure and Properties

PropertyValueReference
IUPAC Name (4-Biphenylyl)(p-tolyl)methanone[2]
Synonyms 4-Methyl-4'-phenylbenzophenone[2]
CAS Number 39148-55-5[2]
Molecular Formula C₂₀H₁₆O[2]
Molecular Weight 272.34 g/mol [2]

Potential Pharmaceutical Applications

The biphenyl methanone scaffold is a versatile starting point for medicinal chemistry efforts. Based on the activities of structurally related compounds, this compound could be investigated for its potential as:

  • A scaffold for library synthesis: Its structure allows for functionalization at multiple positions on the biphenyl and tolyl rings, enabling the creation of a diverse library of analogs for high-throughput screening.

  • An intermediate in the synthesis of targeted therapies: Substituted 4-methylbiphenyl derivatives are recognized as valuable intermediates in the synthesis of antihypertensive agents that inhibit angiotensin II.

  • A lead compound for kinase inhibitors: The biphenyl core is a common feature in many small molecule kinase inhibitors.

  • A modulator of nuclear receptors: The rigid, aromatic structure may facilitate binding to the ligand-binding domains of nuclear receptors.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of the related compound (biphenyl-4-yl)(phenyl)methanone and can be modified for the synthesis of this compound via a Friedel-Crafts acylation.[1]

Materials:

  • Biphenyl

  • p-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry chloroform

  • Dichloromethane

  • Ethanol

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask set in an ice bath, prepare a stirred mixture of anhydrous aluminum chloride (1.1 eq) in dry chloroform.

  • Slowly add p-toluoyl chloride (1.0 eq) to the stirred mixture.

  • In a separate flask, dissolve biphenyl (1.0 eq) in a minimal amount of dry chloroform.

  • Add the biphenyl solution dropwise to the reaction mixture in the ice bath.

  • After the addition is complete, stir the reaction mixture for 30 minutes in the ice bath.

  • Remove the ice bath and continue stirring at room temperature for an additional 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding water.

  • Extract the product with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Kinase Inhibition Assay (Example: Tyrosine Kinase)

This protocol provides a general method to screen this compound for potential kinase inhibitory activity.

Materials:

  • Recombinant human tyrosine kinase (e.g., Src, Abl)

  • Peptide substrate (e.g., poly(Glu, Tyr) 4:1)

  • This compound (dissolved in DMSO)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

  • In a 384-well plate, add 5 µL of kinase buffer.

  • Add 1 µL of the compound solution to the appropriate wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

  • Add 2 µL of the peptide substrate and 2 µL of the kinase enzyme to each well.

  • Initiate the reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation

Quantitative data from screening assays should be organized for clear comparison.

Table 1: In Vitro Kinase Inhibition Profile of this compound Analogs

Compound IDModificationKinase TargetIC₅₀ (µM)
BTPM-001Parent CompoundKinase AData
BTPM-002R1 = OMeKinase AData
BTPM-003R2 = ClKinase AData
BTPM-001Parent CompoundKinase BData
BTPM-002R1 = OMeKinase BData
BTPM-003R2 = ClKinase BData

Visualizations

Logical Workflow for Screening

The following diagram illustrates a typical workflow for screening a compound like this compound.

G cluster_0 Compound Acquisition and Preparation cluster_1 Primary Screening cluster_2 Hit Confirmation and Dose-Response cluster_3 Lead Optimization Synthesis Synthesis of This compound QC Quality Control (NMR, MS) Synthesis->QC Stock Stock Solution Preparation (DMSO) QC->Stock HTS High-Throughput Screening (e.g., Kinase Panel) Stock->HTS Confirmation Hit Confirmation HTS->Confirmation DoseResponse IC50 Determination Confirmation->DoseResponse SAR Structure-Activity Relationship (SAR) Studies DoseResponse->SAR ADME ADME/Tox Profiling SAR->ADME

Caption: A logical workflow for the initial screening of this compound.

Hypothetical Signaling Pathway

This diagram illustrates a generic kinase signaling pathway that could be a target for a biphenyl-methanone-based inhibitor.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA P KinaseB Kinase B KinaseA->KinaseB P TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor P Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->KinaseB GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: A hypothetical kinase signaling pathway potentially targeted by a biphenyl-methanone inhibitor.

References

Application Notes and Protocols for the Purification of Crude Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of crude Biphenyl-4-yl-p-tolyl-methanone (CAS No. 39148-55-5). The methodologies described herein are designed to achieve high purity of the target compound, suitable for downstream applications in research and development.

Physicochemical Properties and Characterization Data

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for monitoring the purification process and for the characterization of the final product.

PropertyValueReference
Molecular Formula C₂₀H₁₆O--INVALID-LINK--
Molecular Weight 272.34 g/mol --INVALID-LINK--
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Melting Point ~148-152 °C (for isomer)[1]
¹³C NMR (CDCl₃) δ 196.5, 143.2, 138.0, 134.9, 132.2, 130.3, 129.9, 129.0, 128.2, 21.6 ppm[2]

Note: The provided melting point is for the isomer (4'-Methyl-[1,1'-biphenyl]-2-yl)(p-tolyl)methanone and should be used as an approximate reference for purity assessment.[1]

Purification Workflow Overview

The general workflow for the purification of crude this compound involves an initial extraction followed by either recrystallization or column chromatography, depending on the nature and quantity of the impurities.

PurificationWorkflow Crude Crude Biphenyl-4-yl- p-tolyl-methanone Extraction Liquid-Liquid Extraction Crude->Extraction Concentration Concentration Extraction->Concentration Purification Purification Method Concentration->Purification Recrystallization Recrystallization Purification->Recrystallization High initial purity Chromatography Column Chromatography Purification->Chromatography Complex mixture Analysis Purity Analysis (TLC, mp, NMR) Recrystallization->Analysis Chromatography->Analysis Pure Pure Product Analysis->Pure Recrystallization Start Crude Solid Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Crystal Formation Cool->Crystals Filter Vacuum Filtration Crystals->Filter Dry Dry Crystals Filter->Dry Pure Pure Crystalline Product Dry->Pure Chromatography Start Crude Mixture Load Load onto Silica Column Start->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Biphenyl-4-yl-p-tolyl-methanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation, providing potential causes and recommended solutions in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

Low yields in the Friedel-Crafts acylation of biphenyl are often attributable to several factors:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any exposure to atmospheric moisture or use of wet solvents or glassware will deactivate the catalyst.

  • Insufficient Catalyst: Friedel-Crafts acylations often require a stoichiometric amount of the Lewis acid catalyst, as the product ketone can form a stable complex with it, effectively removing the catalyst from the reaction cycle.[1][2]

  • Suboptimal Reaction Temperature: The reaction temperature is a critical parameter. While some reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[1]

  • Poor Quality of Reagents: The purity of biphenyl, p-toluoyl chloride, and the solvent is crucial for a successful reaction. Impurities can interfere with the catalyst and lead to the formation of byproducts.

Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?

The formation of multiple products can be due to a few reasons:

  • Polyacylation: Although less common than in Friedel-Crafts alkylation, polyacylation can occur, especially with highly activated aromatic rings.[1] However, the acyl group of the product deactivates the ring, making a second acylation less favorable.[1]

  • Isomer Formation: While the primary product is the 4-acylated biphenyl due to steric hindrance and electronic effects, minor amounts of the 2-acylated isomer might be formed.

  • Side Reactions with Solvent: If the solvent is susceptible to acylation (e.g., chlorobenzene), it can react with the p-toluoyl chloride, leading to byproducts.[3]

Q3: How can I minimize the formation of side products and improve the purity of my final product?

To improve the purity of this compound:

  • Control Reaction Stoichiometry: Use a slight excess of the limiting reagent (typically biphenyl or p-toluoyl chloride) to ensure the complete conversion of the other reactant.

  • Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of temperature-induced byproducts.

  • Purification: Recrystallization is an effective method for purifying the final product. A suitable solvent, such as ethanol, can be used to obtain pure crystals of this compound.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound?

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. This is an electrophilic aromatic substitution reaction. The mechanism involves the formation of an acylium ion from p-toluoyl chloride and a Lewis acid catalyst (e.g., AlCl₃). This highly electrophilic acylium ion is then attacked by the electron-rich biphenyl ring to form the desired ketone.

Q2: Which solvent is most suitable for this synthesis?

The choice of solvent can significantly impact the reaction yield. Common solvents for Friedel-Crafts acylation include:

  • 1,2-Dichloroethane: Often gives high yields and is a good choice for this reaction.[3]

  • Carbon Disulfide: A traditional solvent for this reaction.

  • Nitromethane: Can be used, but may lead to lower yields and the formation of polymeric byproducts in some cases.[3]

  • Chloroform: A viable option, as demonstrated in the synthesis of a similar compound.[4]

It is crucial to use anhydrous solvents to prevent the deactivation of the Lewis acid catalyst.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of the reaction. By taking small aliquots from the reaction mixture at different time intervals and running them on a TLC plate against the starting materials, you can observe the consumption of the reactants and the formation of the product.

Data Presentation

The following table summarizes the impact of different solvents and temperatures on the yield of a Friedel-Crafts acylation of a biphenyl derivative, providing insights into optimizing the synthesis of this compound.

SolventTemperature (°C)Yield (%)Reference
1,2-Dichloroethane2550-60[3]
1,2-Dichloroethane4550-60[3]
1,2-DichloroethaneBoiling~100[3]
Carbon Disulfide2550-60[3]
Nitromethane2550-60[3]
NitromethaneBoiling11.8[3]
Chloroform0 to Room Temp87[4]

Experimental Protocols

Key Experiment: Synthesis of (Biphenyl-4-yl)(phenyl)methanone (Analogous Protocol)

This protocol for a closely related compound can be adapted for the synthesis of this compound by substituting benzoyl chloride with p-toluoyl chloride.

Materials:

  • Biphenyl

  • p-Toluoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Chloroform

  • Dichloromethane

  • Ethanol

  • Ice

  • Water

Procedure:

  • In a reaction vessel equipped with a stirrer and placed in an ice bath, a mixture of anhydrous aluminum chloride (e.g., 4.5 g) and p-toluoyl chloride (e.g., 11.5 mmol) in dry chloroform (e.g., 15 ml) is prepared.

  • A solution of biphenyl (e.g., 11 mmol) in chloroform (e.g., 5 ml) is added slowly to the stirred mixture.

  • The reaction mixture is stirred in the ice bath for 30 minutes.

  • The mixture is then stirred at room temperature for an additional 3 hours.[4]

  • Upon completion, the reaction is quenched by carefully adding water.

  • The product is extracted with dichloromethane.

  • The organic layer is concentrated to obtain the crude product.

  • Recrystallization from ethanol is performed to yield pure this compound as colorless plates.[4]

Visualizations

Logical Relationship Diagram: Factors Affecting Yield

The following diagram illustrates the key factors that influence the yield of the this compound synthesis and their interdependencies.

Yield_Factors cluster_conditions Reaction Conditions cluster_reagents Reagents Temperature Temperature Yield Yield of Biphenyl-4-yl- p-tolyl-methanone Temperature->Yield Optimizes rate Side_Reactions Side Reactions Temperature->Side_Reactions High temp increases Solvent Solvent Solvent->Yield Affects solubility & catalyst activity Stoichiometry Stoichiometry Stoichiometry->Yield Ensures complete conversion Catalyst_Activity Catalyst Activity Catalyst_Activity->Yield Crucial for reaction progression Reagent_Purity Reagent Purity Reagent_Purity->Yield Prevents catalyst deactivation Reagent_Purity->Side_Reactions Impurities can react Side_Reactions->Yield Reduces

Caption: Factors influencing the yield of this compound synthesis.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow start Start reaction_setup Reaction Setup (Anhydrous Conditions) start->reaction_setup reagent_addition Slow Addition of Biphenyl Solution reaction_setup->reagent_addition reaction Stirring at 0°C then Room Temp. reagent_addition->reaction quench Quenching with Water reaction->quench extraction Extraction with Dichloromethane quench->extraction concentration Concentration of Organic Phase extraction->concentration recrystallization Recrystallization from Ethanol concentration->recrystallization product Pure Product recrystallization->product

Caption: General workflow for the synthesis of this compound.

References

Common side products in the synthesis of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Biphenyl-4-yl-p-tolyl-methanone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method is the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride.[1][2] This reaction is an electrophilic aromatic substitution catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃), to form the desired aryl ketone.[2][3][4]

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors:

  • Catalyst Quality: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Contamination with water will deactivate the catalyst and significantly hinder the reaction.

  • Reaction Conditions: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials.

  • Substrate Purity: Impurities in either biphenyl or p-toluoyl chloride can interfere with the reaction.

  • Product-Catalyst Complex: The ketone product forms a complex with the Lewis acid catalyst, which requires a stoichiometric amount of the catalyst for the reaction to proceed to completion.[5] Using a sub-stoichiometric amount can result in low conversion.

Q3: My final product is difficult to purify. What are the likely impurities?

A3: Common impurities, or side products, include unreacted starting materials (biphenyl and p-toluoyl chloride), positional isomers, and di-acylated products. The presence of multiple products can complicate purification, often requiring column chromatography.

Troubleshooting Guide: Common Side Products

This guide addresses the identification and mitigation of common side products encountered during the synthesis.

Issue 1: Presence of an Isomeric Impurity, 2-acylated Biphenyl
  • Symptom: TLC analysis shows a spot close to the main product spot. ¹H NMR spectroscopy reveals complex aromatic signals inconsistent with pure para-substitution.

  • Cause: Friedel-Crafts acylation can occur at the ortho-position of the biphenyl ring, leading to the formation of (Biphenyl-2-yl)(p-tolyl)methanone. Although the para-position is sterically and electronically favored, some ortho-substitution is often unavoidable.

  • Solution:

    • Modify Reaction Temperature: Running the reaction at lower temperatures can increase the regioselectivity towards the para-product.

    • Choice of Solvent: Using a less polar solvent might influence the selectivity of the acylation.

    • Purification: Careful column chromatography is typically effective in separating the para- (desired) and ortho-isomers.

Issue 2: Formation of Di-acylated Biphenyl
  • Symptom: A higher molecular weight impurity is detected by mass spectrometry, and the product mixture is significantly less soluble.

  • Cause: The product, this compound, is an activated aromatic compound and can undergo a second Friedel-Crafts acylation, leading to di-substituted products.[2] This is a common limitation of the reaction.[2]

  • Solution:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of biphenyl to p-toluoyl chloride. Employing a slight excess of biphenyl can help minimize di-acylation by ensuring the acylating agent is consumed in the first substitution.

    • Reverse Addition: Add the biphenyl and catalyst mixture to the p-toluoyl chloride solution slowly. This maintains a low concentration of the activated product in the presence of the acylating agent.

Issue 3: Unreacted Biphenyl
  • Symptom: TLC analysis shows a non-polar spot corresponding to the biphenyl starting material. ¹H NMR confirms the presence of biphenyl signals.

  • Cause: This is often due to insufficient catalyst, deactivated catalyst (due to moisture), or insufficient reaction time.

  • Solution:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents and reagents.

    • Verify Catalyst Amount: Use at least a stoichiometric equivalent of AlCl₃ relative to the p-toluoyl chloride.

    • Monitor Reaction: Track the reaction's progress using TLC. If the reaction stalls, consider adding a small, fresh portion of the catalyst.

The following diagram outlines a general workflow for troubleshooting the presence of impurities.

G Troubleshooting Workflow for Impurity Identification cluster_0 Analysis cluster_1 Impurity Identification & Mitigation TLC Run TLC of Crude Product Start Impurity Detected TLC->Start NMR Acquire ¹H NMR Spectrum NMR->Start MS Obtain Mass Spectrum MS->Start Isomer Positional Isomer (e.g., ortho-acylated) Start->Isomer NMR shows unexpected aromatic signals Diacylated Di-acylated Product Start->Diacylated MS shows higher molecular weight ion StartingMaterial Unreacted Biphenyl Start->StartingMaterial TLC shows non-polar spot matching biphenyl Sol_Isomer Solution: - Optimize Temperature - Column Chromatography Isomer->Sol_Isomer Sol_Diacylated Solution: - Adjust Stoichiometry - Use Excess Biphenyl Diacylated->Sol_Diacylated Sol_SM Solution: - Ensure Anhydrous Conditions - Verify Catalyst Amount StartingMaterial->Sol_SM

Caption: A logical workflow for identifying and mitigating common impurities.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a representative example based on standard Friedel-Crafts acylation procedures.[1]

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Separately, dissolve p-toluoyl chloride (1.0 equivalent) in the anhydrous solvent and add it dropwise to the AlCl₃ suspension while stirring.

  • Biphenyl Addition: Dissolve biphenyl (1.0 equivalent) in the anhydrous solvent and add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup: Carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

The following diagram illustrates the primary reaction pathway and a significant side reaction.

G Main Reaction vs. Side Reaction Pathways cluster_main Desired Pathway: Para-Acylation cluster_side Side Reaction: Ortho-Acylation Biphenyl Biphenyl Intermediate_para Acylium Ion Attack (Para Position) Biphenyl->Intermediate_para pToluoyl p-Toluoyl Chloride + AlCl₃ pToluoyl->Intermediate_para Product This compound (Desired Product) Intermediate_para->Product Biphenyl_side Biphenyl Intermediate_ortho Acylium Ion Attack (Ortho Position) Biphenyl_side->Intermediate_ortho pToluoyl_side p-Toluoyl Chloride + AlCl₃ pToluoyl_side->Intermediate_ortho SideProduct (Biphenyl-2-yl)(p-tolyl)methanone (Isomeric Impurity) Intermediate_ortho->SideProduct

Caption: Visualization of desired para-acylation versus undesired ortho-acylation.

Quantitative Data Summary

While specific yield percentages for side products are highly dependent on precise reaction conditions, the following table summarizes the expected impact of key parameters on product distribution.

ParameterEffect on ortho-isomer formationEffect on di-acylationGeneral Recommendation
Temperature Increases at higher temperaturesIncreases at higher temperaturesMaintain 0°C during addition, then room temp.
Stoichiometry Minor effectIncreases with excess acylating agentUse 1:1 ratio or slight excess of biphenyl
Catalyst Conc. Can increase with higher concentrationCan increase with higher concentrationUse 1.0-1.2 equivalents of AlCl₃
Solvent Polarity Can be influenced by solventCan be influenced by solventUse non-polar solvents like DCM or DCE

References

Troubleshooting guide for Biphenyl-4-yl-p-tolyl-methanone reaction failures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Biphenyl-4-yl-p-tolyl-methanone.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

Low yields in the Friedel-Crafts acylation of biphenyl with p-toluoyl chloride can stem from several factors:

  • Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or solvent will react with the catalyst, reducing its activity and consequently lowering the yield. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inactive Catalyst: The quality of the Lewis acid is crucial. Over time, anhydrous AlCl₃ can absorb atmospheric moisture and become less effective. Using a fresh, unopened container or a properly stored and handled catalyst is recommended.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the Lewis acid forms a complex with the resulting ketone product.[1] This means that a stoichiometric amount of the catalyst is often required for the reaction to go to completion. A molar ratio of at least 1:1 of AlCl₃ to the limiting reagent (p-toluoyl chloride) is a good starting point.

  • Suboptimal Reaction Temperature: While some Friedel-Crafts reactions proceed at room temperature, others may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to the formation of side products and decomposition of the desired product. The reaction should be initiated at a low temperature (e.g., 0-5 °C) and then allowed to proceed at room temperature or with gentle heating.

  • Incomplete Reaction: The reaction time can influence the yield. A typical reaction time is several hours.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

Q2: I am observing the formation of multiple products in my crude reaction mixture. What are these byproducts and how can I minimize them?

The most common byproduct in the Friedel-Crafts acylation of biphenyl is the ortho-acylated isomer, (Biphenyl-2-yl)(p-tolyl)methanone. The phenyl group of biphenyl is an ortho, para-directing group in electrophilic aromatic substitution reactions.[3]

To minimize the formation of the ortho isomer and favor the desired para product (this compound):

  • Control the Reaction Temperature: Lower reaction temperatures generally favor the formation of the para isomer due to steric hindrance.

  • Choice of Solvent: The polarity of the solvent can influence the isomer ratio. Less polar solvents may favor the para product.

Q3: How can I effectively purify the final product?

The primary methods for purifying this compound are:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds. Ethanol is a suitable solvent for the recrystallization of similar diaryl ketones.[2]

  • Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography can be employed to separate the para and ortho isomers, as well as any other impurities.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis of this compound.

Problem: Low or No Product Formation

start Low or No Product check_reagents Check Reagent Quality and Purity start->check_reagents check_catalyst Verify Catalyst Activity start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_workup Examine Workup Procedure start->check_workup reagent_purity Are biphenyl and p-toluoyl chloride pure? check_reagents->reagent_purity catalyst_anhydrous Is the AlCl3 anhydrous and freshly opened? check_catalyst->catalyst_anhydrous temp_control Was the temperature controlled (initial cooling)? check_conditions->temp_control hydrolysis Was the reaction quenched carefully with ice/water? check_workup->hydrolysis purify_reagents Purify starting materials (e.g., recrystallization, distillation). reagent_purity->purify_reagents No use_new_catalyst Use a fresh batch of anhydrous AlCl3. catalyst_anhydrous->use_new_catalyst No optimize_temp Optimize temperature profile (e.g., maintain 0-5°C initially). temp_control->optimize_temp No proper_quench Ensure slow and controlled addition to ice/water to avoid product decomposition. hydrolysis->proper_quench No

Caption: Troubleshooting workflow for low or no product yield.

Problem: Presence of Multiple Products (Isomers)

start Multiple Products Observed check_temp Review Reaction Temperature start->check_temp check_addition Examine Reagent Addition start->check_addition purification Optimize Purification start->purification low_temp Was the reaction run at a low temperature? check_temp->low_temp slow_addition Was the p-toluoyl chloride added slowly? check_addition->slow_addition purification_method Is the purification method adequate? purification->purification_method run_at_lower_temp Perform the reaction at 0-5°C to favor para substitution. low_temp->run_at_lower_temp No add_dropwise Add the acylating agent dropwise to control the reaction rate. slow_addition->add_dropwise No column_chromatography Use silica gel column chromatography to separate isomers. purification_method->column_chromatography No

Caption: Troubleshooting workflow for the presence of multiple products.

Experimental Protocol

The following is a general procedure for the synthesis of this compound via Friedel-Crafts acylation. This protocol is adapted from a similar synthesis of (Biphenyl-4-yl)(phenyl)methanone.[2]

Materials:

  • Biphenyl

  • p-Toluoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable solvent

  • Ice

  • Hydrochloric acid (HCl), concentrated

  • Water

  • Dichloromethane (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 to 1.5 equivalents relative to biphenyl).

  • Solvent Addition: Add anhydrous dichloromethane to the flask.

  • Reactant Addition: Dissolve biphenyl (1 equivalent) and p-toluoyl chloride (1.05 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Reaction Initiation: Cool the flask containing the aluminum chloride suspension to 0-5 °C using an ice bath.

  • Slow Addition: Slowly add the solution of biphenyl and p-toluoyl chloride from the dropping funnel to the stirred suspension of aluminum chloride over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.[4]

  • Work-up:

    • Carefully and slowly pour the reaction mixture onto crushed ice.

    • Add concentrated hydrochloric acid to dissolve any remaining aluminum salts.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Recrystallize the crude product from hot ethanol to obtain pure this compound.

Data Presentation

The following table provides illustrative data on how reaction parameters can affect the yield and selectivity of the Friedel-Crafts acylation of biphenyl. Note: This data is for illustrative purposes and actual results may vary.

EntryTemperature (°C)Reaction Time (h)AlCl₃ (equivalents)Yield of para-isomer (%)Yield of ortho-isomer (%)
10 -> 2531.17515
22531.16525
36031.15035
40 -> 2511.15510
50 -> 2561.17816
60 -> 2530.84010
70 -> 2531.58018

Reaction Pathway Diagram

cluster_reactants Reactants cluster_catalyst Catalyst Biphenyl Biphenyl SigmaComplex Sigma Complex (Wheland Intermediate) Biphenyl->SigmaComplex + Acylium Ion pToluoylCl p-Toluoyl Chloride Acylium Acylium Ion Intermediate pToluoylCl->Acylium + AlCl3 AlCl3 AlCl3 Product This compound SigmaComplex->Product - H+ Byproduct HCl SigmaComplex->Byproduct - H+

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Optimization of reaction conditions for Biphenyl-4-yl-p-tolyl-methanone synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Biphenyl-4-yl-p-tolyl-methanone. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

The two most common and effective methods for synthesizing this compound are Friedel-Crafts acylation and Suzuki-Miyaura coupling.

  • Friedel-Crafts Acylation: This method involves the reaction of biphenyl with p-toluoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). It is a classic and often high-yielding method for forming aryl ketones.

  • Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction between a boronic acid derivative (e.g., 4-biphenylboronic acid) and an acyl chloride (p-toluoyl chloride) or an aryl halide followed by oxidation. This method offers high functional group tolerance.

Q2: I am getting a low yield in my Friedel-Crafts acylation. What are the possible causes and solutions?

Low yields in Friedel-Crafts acylation can be attributed to several factors. Refer to the troubleshooting guide below for a systematic approach to identify and resolve the issue. Common culprits include inactive catalyst, suboptimal reaction temperature, or the presence of moisture.

Q3: My Suzuki-Miyaura coupling reaction is not proceeding to completion. What should I check?

Incomplete Suzuki-Miyaura coupling reactions are often due to issues with the catalyst, base, or solvent system. Ensure your palladium catalyst is active, the base is appropriate for the substrates, and the solvent system effectively dissolves all reactants. Oxygen contamination can also deactivate the catalyst, so proper degassing is crucial.

Q4: What are the common side products I should be aware of?

  • In Friedel-Crafts Acylation: The primary side product is often the result of polysubstitution, where more than one acyl group is added to the biphenyl ring, especially if the reaction conditions are too harsh or the biphenyl is highly activated. Isomeric products (acylation at the ortho position) can also be formed.

  • In Suzuki-Miyaura Coupling: Homocoupling of the boronic acid starting material is a common side reaction. Additionally, decomposition of the palladium catalyst can lead to the formation of palladium black and an incomplete reaction.

Q5: How can I purify the final this compound product?

The most common method for purification is recrystallization from a suitable solvent, such as ethanol.[1] Column chromatography on silica gel can also be employed for high-purity samples. The choice of eluent for chromatography will depend on the polarity of the impurities.

Troubleshooting Guides

Friedel-Crafts Acylation Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure.Use freshly opened or properly stored anhydrous Lewis acid. Handle the catalyst in a glovebox or under an inert atmosphere.
Insufficient activation of the acylating agent.Ensure a stoichiometric amount of the Lewis acid is used, as it complexes with both the reactant and the product.[2]
Deactivated biphenyl starting material.Friedel-Crafts reactions are less effective on aromatic rings with strongly electron-withdrawing groups.
Formation of Multiple Products (Polysubstitution) Reaction temperature is too high or reaction time is too long.Perform the reaction at a lower temperature (e.g., in an ice bath) and monitor the reaction progress by TLC or GC-MS to avoid prolonged reaction times.[1]
Highly activated biphenyl substrate.Use milder reaction conditions or a less reactive acylating agent if possible.
Incorrect Regioselectivity (Ortho-Isomer Formation) Influence of solvent.The choice of solvent can affect the ratio of para to ortho substitution. Non-polar solvents like carbon disulfide may favor the para-isomer, while more polar solvents like nitrobenzene could alter the selectivity.[1]
Difficult Product Isolation Complex formation between the product and the Lewis acid.Ensure proper quenching of the reaction with water or dilute acid to break up the complex before extraction.
Suzuki-Miyaura Coupling Troubleshooting
Problem Possible Cause Suggested Solution
Low or No Product Formation Inactive palladium catalyst.Use a fresh, high-quality palladium source and ligand. Ensure the precatalyst is properly activated to Pd(0) in situ.
Ineffective base.The choice of base is critical. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base is substrate-dependent and may require screening.[3]
Poor solvent choice.A mixture of an organic solvent (e.g., toluene, dioxane) and an aqueous solution of the base is often used. Ensure all reactants are sufficiently soluble.
Oxygen contamination deactivating the catalyst.Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
Homocoupling of Boronic Acid Reaction conditions favoring self-coupling.Use a slight excess of the p-toluoyl chloride. Add the boronic acid slowly to the reaction mixture.
Catalyst Decomposition (Formation of Palladium Black) High reaction temperature.Reduce the reaction temperature.
Insufficient ligand to stabilize the palladium catalyst.Ensure an appropriate ligand-to-palladium ratio is used.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Biphenyl

This protocol is adapted from a similar synthesis of (Biphenyl-4-yl)(phenyl)methanone.[1]

Materials:

  • Biphenyl (1.0 eq)

  • p-Toluoyl chloride (1.05 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

  • Dry Chloroform (or another suitable dry, non-polar solvent)

  • Ice bath

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add anhydrous AlCl₃ to dry chloroform.

  • Cool the mixture in an ice bath.

  • In a separate flask, dissolve biphenyl and p-toluoyl chloride in dry chloroform.

  • Slowly add the biphenyl and p-toluoyl chloride solution to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of ice-water.

  • Separate the organic layer and extract the aqueous layer with chloroform or dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford this compound as a solid.

Protocol 2: Suzuki-Miyaura Coupling

This is a general protocol that may require optimization for this specific synthesis.

Materials:

  • 4-Biphenylboronic acid (1.0 eq)

  • p-Toluoyl chloride (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., Toluene and Water, 4:1 mixture)

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To a Schlenk flask, add 4-biphenylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent mixture (toluene and water).

  • Add p-toluoyl chloride to the stirred mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants Mix Biphenyl & p-Toluoyl Chloride in Dry Solvent start->reactants catalyst Suspend Anhydrous AlCl3 in Dry Solvent start->catalyst add Slowly Add Reactants to Catalyst at 0-5°C reactants->add catalyst->add stir Stir at Room Temperature (3h) add->stir monitor Monitor by TLC/GC-MS stir->monitor quench Quench with Ice-Water monitor->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Recrystallize/Chromatography concentrate->purify end Final Product purify->end

Caption: Experimental workflow for the Friedel-Crafts acylation synthesis.

Troubleshooting_Logic cluster_fc Friedel-Crafts Acylation cluster_sm Suzuki-Miyaura Coupling start Low Yield in Synthesis fc_check Check Catalyst Activity & Anhydrous Conditions start->fc_check sm_catalyst Verify Catalyst & Ligand Integrity start->sm_catalyst fc_temp Optimize Temperature fc_check->fc_temp fc_poly Check for Polysubstitution fc_temp->fc_poly fc_quench Ensure Proper Quenching fc_poly->fc_quench sm_base Screen Different Bases sm_catalyst->sm_base sm_inert Ensure Inert Atmosphere sm_base->sm_inert sm_homo Check for Homocoupling sm_inert->sm_homo

References

Technical Support Center: Purification of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of impurities from Biphenyl-4-yl-p-tolyl-methanone. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the purification of this and structurally similar aromatic ketones.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via Friedel-Crafts acylation?

A1: Crude samples synthesized via Friedel-Crafts acylation typically contain a variety of impurities. These can include unreacted starting materials such as biphenyl and p-toluoyl chloride (or p-toluic anhydride). Side products from the reaction are also common, including isomers (e.g., Biphenyl-2-yl-p-tolyl-methanone) and polyacylated biphenyl derivatives. Residual Lewis acid catalyst (e.g., aluminum chloride) and hydrolysis products from the workup procedure may also be present.

Q2: What are the recommended primary purification techniques for this compound?

A2: The two most effective and commonly used purification techniques for aromatic ketones like this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing minor impurities from a solid sample. Column chromatography is a more powerful technique for separating the desired product from a complex mixture of impurities, especially those with similar polarities.[1][2][3]

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: For aromatic ketones, alcohols are often a good choice for recrystallization. A closely related compound, (Biphenyl-4-yl)(phenyl)methanone, has been successfully recrystallized from ethanol.[4] Therefore, ethanol is a highly recommended starting solvent to try for this compound. Other common solvent systems for the recrystallization of ketones include n-hexane/acetone and n-hexane/ethyl acetate mixtures.[5] The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q4: How do I choose the right solvent system (mobile phase) for column chromatography?

A4: The choice of solvent system depends on the polarity of the compound and its impurities. This compound is a moderately polar ketone. A common approach is to start with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system that provides good separation between the desired product and its impurities. A rule of thumb is to aim for an Rf value of 0.25-0.35 for the desired compound on the TLC plate.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
Issue Possible Cause Recommended Solution
Compound does not dissolve in hot solvent. The solvent is not polar enough.Add a small amount of a more polar co-solvent (e.g., a few drops of acetone to hexane).
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the cooling rate is too fast.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow the solution to cool more slowly. Seeding with a pure crystal can also induce proper crystallization.
No crystals form upon cooling. The solution is too dilute, or the compound is very soluble in the chosen solvent at low temperatures.Concentrate the solution by boiling off some of the solvent. Try a different solvent or a solvent mixture in which the compound is less soluble at room temperature.
Low recovery of the purified product. Too much solvent was used, or the crystals were filtered before crystallization was complete.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution is thoroughly cooled before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Issue Possible Cause Recommended Solution
Poor separation of compounds (overlapping bands). The solvent system is too polar, or the column was not packed properly.Use a less polar solvent system. Ensure the column is packed uniformly without any air bubbles or cracks. A gradient elution (gradually increasing solvent polarity) may improve separation.[6]
The compound is not eluting from the column. The solvent system is not polar enough.Gradually increase the polarity of the mobile phase. For very polar compounds, a small percentage of methanol can be added to the eluent.
Cracking of the silica gel bed. The column ran dry, or there was a rapid change in solvent polarity.Never let the solvent level drop below the top of the silica gel. When changing to a more polar solvent system, do so gradually.
Streaking or tailing of the compound band. The sample was not loaded onto the column in a concentrated band, or the compound is interacting strongly with the stationary phase.Dissolve the sample in a minimal amount of the initial mobile phase or a volatile solvent, and carefully apply it to the top of the column. Adding a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase can sometimes reduce tailing.

Experimental Protocols

Experimental Protocol: Recrystallization from Ethanol
  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while stirring until the solid completely dissolves. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-warmed funnel.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass to prevent solvent evaporation and contamination. For better crystal yield, you can subsequently place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Experimental Protocol: Column Chromatography
  • Column Preparation:

    • Secure a glass column vertically with a clamp.

    • Add a small plug of cotton or glass wool to the bottom of the column.[7]

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture).

    • Pour the slurry into the column, allowing the solvent to drain while continuously tapping the column to ensure even packing.[7]

    • Add another thin layer of sand on top of the silica gel bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Allow the solvent to drain until the sample is adsorbed onto the top layer of sand.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the separation by TLC analysis of the collected fractions.

    • If necessary, gradually increase the polarity of the mobile phase to elute the desired compound.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Comparison of Purification Methods for Aromatic Ketones

Parameter Recrystallization Column Chromatography
Principle Difference in solubility at different temperaturesDifferential adsorption on a stationary phase
Best For Removing small amounts of impurities from a mostly pure solidSeparating complex mixtures, including isomers
Typical Solvents Ethanol, Hexane/Acetone, Hexane/Ethyl Acetate[5]Hexane/Ethyl Acetate, Hexane/Dichloromethane gradients
Purity Achieved Good to Excellent (>98%)Very High (>99%)
Yield Can be lower due to solubility in mother liquorGenerally high with careful technique
Scalability Easily scalable to large quantitiesCan be scaled, but requires larger columns and more solvent
Time/Labor Relatively quick and less labor-intensiveMore time-consuming and labor-intensive

Visualizations

Purification_Workflow Crude_Product Crude this compound Initial_Assessment Initial Purity Assessment (e.g., TLC, NMR) Crude_Product->Initial_Assessment Decision High or Low Purity? Initial_Assessment->Decision Recrystallization Recrystallization Decision->Recrystallization High Column_Chromatography Column Chromatography Decision->Column_Chromatography Low Further_Purification Assess Purity Recrystallization->Further_Purification Column_Chromatography->Further_Purification Pure_Product Pure Product (>98%) Further_Purification->Column_Chromatography Needs More Further_Purification->Pure_Product Purity OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Impure Product After Initial Purification Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Distinct Impurities Single_Spot_Tailing Single Tailing Spot Check_TLC->Single_Spot_Tailing Impurity with Similar Polarity Single_Clean_Spot Single Clean Spot Check_TLC->Single_Clean_Spot Purity appears high Optimize_Column Optimize Column Chromatography (Solvent Gradient) Multiple_Spots->Optimize_Column Single_Spot_Tailing->Optimize_Column Dry_Sample Ensure Sample is Dry (Residual Solvent) Single_Clean_Spot->Dry_Sample Change_Solvent Change Recrystallization Solvent System Optimize_Column->Change_Solvent If column fails

Caption: Troubleshooting logic for purifying this compound.

References

Technical Support Center: Overcoming Solubility Challenges with Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with Biphenyl-4-yl-p-tolyl-methanone.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer. What is happening?

A2: This is a common issue known as "precipitation upon dilution." this compound is likely highly soluble in your organic stock solvent (e.g., DMSO), but when this stock is introduced into an aqueous buffer, the overall solvent polarity increases significantly. The compound's low aqueous solubility causes it to crash out of the solution.

Q3: Are there any quick methods to improve the solubility of this compound for initial in vitro screening?

A3: For preliminary studies, using co-solvents is often the simplest and quickest approach. Preparing your final solution with a small percentage of an organic solvent like DMSO or ethanol can help maintain the compound's solubility in the aqueous medium. Additionally, gentle heating and sonication can aid in dissolution, but care must be taken to avoid thermal degradation of the compound.

Q4: How does particle size affect the solubility of this compound?

A4: Reducing the particle size of a compound increases its surface area-to-volume ratio.[1][2] While this does not change the equilibrium solubility (the maximum concentration that can be dissolved), it significantly increases the dissolution rate.[1][3][4] Techniques like micronization and nanonization can be employed to reduce particle size.[4][5]

Q5: Can pH adjustment be used to improve the solubility of this compound?

A5: this compound is a neutral molecule and lacks ionizable functional groups. Therefore, altering the pH of the solution is unlikely to have a significant impact on its solubility. This method is generally effective for acidic or basic compounds.[4][6]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound. Start with the simpler methods before proceeding to more complex formulation strategies.

Problem: Compound is not dissolving in the desired aqueous buffer.

Step 1: Initial Assessment & Simple Techniques

  • Visual Inspection: Is the compound forming a suspension, a fine precipitate, or is it completely insoluble?

  • Mechanical Agitation: Have you tried vigorous vortexing or sonication? Sonication can break down particle agglomerates and enhance dissolution.

  • Heating: Gently warming the solution can increase solubility. However, be cautious of potential compound degradation at elevated temperatures. Always check the compound's thermal stability.

Step 2: Co-Solvent Systems

If simple mechanical methods fail, the use of co-solvents is the next logical step. Co-solvents work by reducing the overall polarity of the aqueous medium.[2][7]

  • Common Co-solvents: DMSO, ethanol, methanol, propylene glycol, and polyethylene glycols (PEGs).

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100% DMSO).

    • Gradually add the stock solution to your aqueous buffer while vortexing to ensure rapid mixing.

    • Keep the final concentration of the organic solvent as low as possible (typically <1% v/v for cell-based assays) to avoid solvent-induced toxicity or off-target effects.

Step 3: Surfactants and Micellar Solubilization

Surfactants can increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[6]

  • Common Surfactants: Tween® 80, Polysorbate 20, Cremophor® EL.

  • Considerations: The concentration of the surfactant should be above its critical micelle concentration (CMC). Surfactants can sometimes interfere with biological assays.

Step 4: Advanced Formulation Strategies

If the above methods are insufficient, more advanced techniques may be necessary, particularly for in vivo applications.

  • Solid Dispersions: This involves dispersing the compound in a hydrophilic carrier matrix at the molecular level.[8] Common carriers include povidone (PVP) and polyethylene glycols (PEGs).[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, increasing their apparent water solubility.[1][8]

Troubleshooting Workflow Diagram

G start Start: Solubility Issue with This compound assess Initial Assessment: - Visual Inspection - Mechanical Agitation (Vortex/Sonication) - Gentle Heating start->assess check1 Is the compound soluble? assess->check1 cosolvent Try Co-solvent System: - Prepare DMSO/Ethanol stock - Dilute into aqueous buffer (keep organic solvent <1%) check1->cosolvent No end_success Success: Proceed with Experiment check1->end_success Yes check2 Is the compound soluble? cosolvent->check2 surfactant Use Surfactants: - Add Tween 80 or Polysorbate 20 (above CMC) check2->surfactant No check2->end_success Yes check3 Is the compound soluble? surfactant->check3 advanced Advanced Formulations: - Solid Dispersion (PVP/PEG) - Cyclodextrin Complexation check3->advanced No check3->end_success Yes end_fail Consult Formulation Specialist advanced->end_fail

Caption: A troubleshooting workflow for addressing solubility issues.

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-Solvent System

Objective: To prepare a 10 µM working solution of this compound in a phosphate-buffered saline (PBS) with a final DMSO concentration of 0.5%.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Stock Solution:

    • Weigh out a precise amount of this compound.

    • Dissolve the compound in 100% DMSO to create a 2 mM stock solution. Ensure the compound is fully dissolved by vortexing. This may require gentle warming.

  • Prepare the Working Solution:

    • Add 995 µL of PBS to a sterile microcentrifuge tube.

    • While vortexing the PBS, add 5 µL of the 2 mM stock solution. This gradual addition with continuous mixing is crucial to prevent precipitation.

    • The final concentration will be 10 µM this compound in PBS with 0.5% DMSO.

    • Visually inspect the solution for any signs of precipitation. If the solution is hazy, the concentration may be too high for this co-solvent system.

Protocol 2: Solubility Enhancement using Cyclodextrin Complexation

Objective: To prepare an aqueous solution of this compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution:

    • Prepare a 10% (w/v) solution of HP-β-CD in deionized water. Stir until the cyclodextrin is fully dissolved.

  • Form the Inclusion Complex:

    • Add an excess amount of this compound to the HP-β-CD solution.

    • Seal the container and stir the mixture vigorously at room temperature for 24-48 hours. This allows for the formation of the inclusion complex.

  • Isolate the Solubilized Compound:

    • After the incubation period, allow the solution to settle.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved compound.

    • The clear filtrate contains the solubilized this compound-cyclodextrin complex. The exact concentration of the solubilized compound should be determined analytically (e.g., using UV-Vis spectroscopy or HPLC).

Mechanism of Cyclodextrin Complexation

Caption: Encapsulation of a hydrophobic molecule by a cyclodextrin.

Data Summary

Due to the lack of specific experimental data for this compound in the public domain, a quantitative data table cannot be provided. However, a qualitative summary of expected solubility is presented below.

Solvent SystemExpected Solubility of this compoundRationale
Water / Aqueous BuffersVery PoorThe molecule is large, non-polar, and lacks ionizable groups, leading to unfavorable interactions with water.
DMSO, DMFHighThese are strong organic solvents capable of dissolving a wide range of non-polar compounds.
Ethanol, MethanolModerate to GoodAlcohols are effective at solvating large organic molecules.
Aqueous with Co-solventsLow to ModerateSolubility is dependent on the percentage of the co-solvent used.
Aqueous with SurfactantsModerateMicellar encapsulation can significantly increase apparent solubility above the CMC.
Aqueous with CyclodextrinsModerate to GoodFormation of an inclusion complex masks the hydrophobic nature of the molecule, enhancing solubility.

References

Technical Support Center: Biphenyl-4-yl-p-tolyl-methanone Analytical Method Development and Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical method development and validation of Biphenyl-4-yl-p-tolyl-methanone. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a primary analytical technique for this type of compound.

Issue 1: No Peak or Very Small Peak

  • Question: I've injected my sample, but I don't see a peak for this compound, or the peak is much smaller than expected. What should I do?

  • Answer: This issue can arise from several factors. Follow these troubleshooting steps:

    • Check Sample Preparation:

      • Ensure your sample is fully dissolved in the injection solvent. This compound is a non-polar compound; ensure you are using a compatible solvent.

      • Verify the concentration of your sample. An error in dilution could lead to a very low concentration.

    • Verify Instrument Parameters:

      • Wavelength: Confirm that the detector wavelength is set appropriately for this compound. A UV scan of a standard solution will help determine the optimal wavelength for maximum absorbance.

      • Injection Volume: Ensure the correct injection volume is set and that the syringe/autosampler is functioning correctly.

    • Inspect the HPLC System:

      • Check for leaks in the system, from the pump to the detector.[1][2]

      • Ensure the mobile phase reservoirs are not empty.

      • Purge the pump to remove any air bubbles that may be trapped in the system.[1][3]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

  • Question: My chromatogram shows tailing or fronting peaks for this compound. How can I improve the peak shape?

  • Answer: Poor peak shape is often related to interactions between the analyte, the stationary phase, and the mobile phase.

    • Peak Tailing:

      • Secondary Interactions: Acidic silanols on the silica-based stationary phase can interact with the analyte. Try using a highly deactivated, end-capped column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase.

      • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

    • Peak Fronting: This is less common but can be caused by column collapse or a void at the column inlet.

    • Split Peaks: This often indicates a problem with the column, such as a partially blocked frit or a void. Reversing and flushing the column (if permitted by the manufacturer) may help. If the problem persists, the column may need to be replaced.

Issue 3: Unstable or Drifting Baseline

  • Question: The baseline in my chromatogram is noisy or drifting, making it difficult to integrate the peaks accurately. What could be the cause?

  • Answer: A stable baseline is crucial for accurate quantification.

    • Mobile Phase Issues:

      • Ensure the mobile phase is properly degassed to prevent air bubbles from entering the detector.[1][2]

      • If using a gradient, ensure the solvents are of high purity and are miscible.

      • Contamination in the mobile phase or from leaching of plastic components can cause a drifting baseline.

    • Detector Issues:

      • The detector lamp may be failing and require replacement.[1]

      • The flow cell could be contaminated. Flushing the flow cell with a strong solvent (e.g., isopropanol) may resolve the issue.[3]

    • Temperature Fluctuations: Ensure the column oven and the laboratory environment have a stable temperature.

Issue 4: Inconsistent Retention Times

  • Question: The retention time for this compound is shifting between injections. Why is this happening?

  • Answer: Consistent retention times are critical for peak identification.

    • Pump and Flow Rate:

      • Fluctuations in pump pressure can indicate a problem with the pump seals or check valves, leading to an inconsistent flow rate.[1][2]

      • Ensure the flow rate is set correctly and is stable.

    • Mobile Phase Composition: If preparing the mobile phase online, ensure the solvent proportioning is accurate. Premixing the mobile phase can often improve retention time stability.

    • Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before starting the analytical run, especially when using a gradient.[2]

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting HPLC method for this compound?

A1: A good starting point for a reversed-phase HPLC method would be:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 90% over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at an appropriate wavelength (e.g., 254 nm, but should be optimized).

  • Column Temperature: 30 °C.

This method will likely need to be optimized for your specific application.

Q2: How do I perform forced degradation studies for this compound?

A2: Forced degradation studies are essential to develop a stability-indicating method. The sample should be subjected to various stress conditions, including:

  • Acid Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Base Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Expose the solid sample to dry heat.

  • Photolytic Degradation: Expose the sample solution to UV light.

The goal is to achieve 5-20% degradation of the active ingredient. The resulting chromatograms will show the degradation products, and the analytical method should be able to resolve these from the parent compound.

Q3: What are the key parameters to evaluate during method validation?

A3: According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Summary of Validation Parameters (Hypothetical Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 1 - 100Defined by linearity
Accuracy (% Recovery) 98.5% - 101.2%98.0% - 102.0%
Precision (RSD%)
- Repeatability< 1.0%≤ 2.0%
- Intermediate Precision< 1.5%≤ 2.0%
LOD (µg/mL) 0.1Reportable
LOQ (µg/mL) 0.3Reportable
Specificity No interference from placebo or degradantsPeak purity > 990

Experimental Protocols

Protocol 1: Preparation of Standard and Sample Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Solution: The preparation of the sample solution will depend on the matrix (e.g., drug product, biological fluid). A typical procedure for a drug product would involve dissolving a known amount of the product in the mobile phase, followed by filtration through a 0.45 µm filter before injection.

Protocol 2: System Suitability Testing

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Inject the standard solution (e.g., 25 µg/mL) five times.

  • Calculate the following parameters:

    • Tailing Factor: Should be ≤ 2.0.

    • Theoretical Plates: Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of the Peak Area: Should be ≤ 2.0%.

Visualizations

MethodDevelopmentWorkflow A Define Analytical Target Profile B Select Analytical Technique (e.g., HPLC) A->B C Initial Method Development (Column, Mobile Phase, etc.) B->C D Method Optimization (Gradient, Flow Rate, Temp.) C->D E Method Validation (ICH Guidelines) D->E F Routine Analysis E->F

Caption: A typical workflow for analytical method development and validation.

HPLCTroubleshooting Start Problem Observed in Chromatogram NoPeak No or Small Peak Start->NoPeak BadShape Poor Peak Shape Start->BadShape Baseline Unstable Baseline Start->Baseline Retention Inconsistent Retention Time Start->Retention CheckSample Check Sample Prep & Conc. NoPeak->CheckSample Yes CheckColumn Check Column Condition BadShape->CheckColumn Yes DegasMobilePhase Degas Mobile Phase Baseline->DegasMobilePhase Yes CheckPump Check Pump & Flow Rate Retention->CheckPump Yes CheckInstrument Check Instrument Settings CheckSample->CheckInstrument OK CheckLeaks Check for Leaks/Bubbles CheckInstrument->CheckLeaks OK CheckMobilePhase Check Mobile Phase pH/Composition CheckColumn->CheckMobilePhase OK CheckDetector Check Detector Lamp/Cell DegasMobilePhase->CheckDetector OK Equilibrate Ensure Column Equilibration CheckPump->Equilibrate OK

Caption: A troubleshooting decision tree for common HPLC issues.

References

Resolving peak tailing and broadening in HPLC analysis of Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Biphenyl-4-yl-p-tolyl-methanone HPLC Analysis

Welcome to the technical support center for the HPLC analysis of this compound. This guide provides troubleshooting advice and frequently asked questions to help you resolve common chromatographic issues such as peak tailing and broadening.

Troubleshooting Guide: Peak Tailing and Broadening

Question: My chromatogram for this compound shows significant peak tailing. What are the primary causes for a neutral, hydrophobic compound like this?

Peak tailing for neutral, hydrophobic compounds like this compound is a common issue that can compromise resolution and quantification accuracy.[1] The primary causes often stem from secondary interactions with the stationary phase, issues with the mobile phase, or problems within the HPLC system itself.

Key potential causes include:

  • Secondary Silanol Interactions: Although this compound is neutral, it can still interact with active silanol groups (Si-OH) on the surface of silica-based columns.[1][2][3] These interactions create a secondary retention mechanism that can lead to peak tailing.[1][3] Free silanols are more acidic and can lead to stronger interactions.[1]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[4] This is particularly relevant for compounds with limited solubility in the mobile phase.

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing, or a large detector cell, can cause band broadening and tailing.[2]

  • Column Degradation: An old or contaminated column can lose efficiency, leading to poor peak shape. This can include the accumulation of strongly adsorbed sample matrix components or the degradation of the stationary phase itself.[5]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause band broadening and distorted peaks.

Question: How can I systematically troubleshoot the peak tailing issue?

A logical, step-by-step approach is the most effective way to identify and resolve the problem. The following workflow can guide your troubleshooting process.

Troubleshooting_Workflow Start Observe Peak Tailing or Broadening CheckNeutral Inject Neutral Marker (e.g., Toluene). Does it tail? Start->CheckNeutral PhysicalProblem Physical Problem Suspected: Extra-Column Volume or Column Void CheckNeutral->PhysicalProblem Yes ChemicalProblem Chemical Interaction Suspected: Silanols, Overload, Solvent Effects CheckNeutral->ChemicalProblem No InspectSystem Inspect System: - Check fittings for leaks - Minimize tubing length/ID - Check for column void PhysicalProblem->InspectSystem ReduceOverload Reduce Sample Load: - Dilute sample - Reduce injection volume ChemicalProblem->ReduceOverload Resolved Problem Resolved InspectSystem->Resolved CheckSolvent Match Sample Solvent: - Dissolve sample in mobile phase - Use a weaker solvent ReduceOverload->CheckSolvent Still Tailing ReduceOverload->Resolved ModifyMobilePhase Optimize Mobile Phase: - Increase organic modifier % - Test different organic solvent (e.g., MeOH vs. ACN) CheckSolvent->ModifyMobilePhase Still Tailing CheckSolvent->Resolved ChangeColumn Change Column: - Use a new, high-quality column - Select an end-capped or polar-embedded column ModifyMobilePhase->ChangeColumn Still Tailing ModifyMobilePhase->Resolved ChangeColumn->Resolved

Caption: A logical workflow for troubleshooting HPLC peak shape issues.

Case Study: Optimizing the Analysis of this compound

Initial Problem: An isocratic HPLC method for this compound resulted in a broad, tailing peak, making accurate quantification difficult. The initial USP Tailing Factor (Tf) was 2.1, which is generally considered unacceptable for high-precision analytical methods.

Initial Chromatographic Conditions:

  • Column: Standard C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: 70:30 Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Sample Concentration: 1.0 mg/mL in 100% Acetonitrile

Troubleshooting Steps and Results:

The following table summarizes the steps taken to improve the peak shape and the corresponding quantitative results.

StepAction TakenRetention Time (min)USP Tailing Factor (Tf)Asymmetry Factor (As)Resolution (Rs) with Impurity
0 Initial Method 6.542.12.30.9
1 Reduced Injection Volume 6.551.81.91.1
2 Matched Sample Solvent 6.521.51.61.4
3 Switched to End-Capped Column 6.481.21.251.8
4 Optimized Mobile Phase 5.811.11.152.1

Experimental Protocols

Protocol 1: Sample Solvent Matching

  • Objective: To minimize peak distortion caused by a mismatch between the sample solvent and the mobile phase.

  • Procedure:

    • Prepare the mobile phase as specified by the method (e.g., 80:20 Acetonitrile:Water).

    • Instead of dissolving the this compound standard in 100% Acetonitrile or another strong solvent, dissolve it directly in the mobile phase.

    • If solubility is an issue, dissolve the sample in the minimum required amount of a strong solvent (e.g., THF) and then dilute to the final concentration with the mobile phase. Ensure the final composition of the sample solvent is as close to the mobile phase as possible.

    • Vortex and sonicate the sample to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Column Selection and Replacement

  • Objective: To mitigate secondary interactions with active silanol groups that cause peak tailing.[1][2]

  • Procedure:

    • Confirm that the current column is the source of the issue by testing it with a neutral, non-tailing compound. If a neutral compound also tails, the issue might be physical (e.g., a column void).[6]

    • Replace the existing column with a modern, high-purity, end-capped C18 column. End-capping blocks residual silanol groups, minimizing their interaction with analytes.[2][7]

    • Alternatively, consider a column with a different stationary phase, such as a phenyl column, which can offer different selectivity for aromatic compounds.

    • Properly install the new column and flush it with an appropriate solvent (e.g., 100% Acetonitrile) before equilibrating with the mobile phase.

Protocol 3: Mobile Phase Optimization

  • Objective: To improve peak shape by adjusting the elution strength of the mobile phase.

  • Procedure:

    • Prepare a series of mobile phases with slightly different organic modifier concentrations. For reversed-phase HPLC, increasing the percentage of the organic solvent (e.g., Acetonitrile or Methanol) will decrease retention time and can sometimes improve peak shape by ensuring a stronger elution.

    • For this case study, the mobile phase was changed from 70:30 Acetonitrile:Water to 80:20 Acetonitrile:Water.

    • Ensure all mobile phase components are properly degassed to prevent bubble formation in the pump.[8]

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.

Frequently Asked Questions (FAQs)

Q1: Why is my peak broad but not tailing? Broad peaks without significant tailing are often caused by low column efficiency, extra-column volume, or a mobile phase that is too weak, leading to excessive retention.[9] Consider increasing the organic content in your mobile phase, using a more efficient column (smaller particles or longer length), or minimizing the length and diameter of your system tubing.[2][10]

Q2: Could temperature affect the peak shape for this compound? Yes, increasing the column temperature can improve peak shape. Higher temperatures reduce mobile phase viscosity, which can increase column efficiency and lead to sharper peaks.[10] It can also improve the solubility of hydrophobic compounds like this compound in the mobile phase. However, be aware that temperature can also alter selectivity.[10]

Q3: My peak is fronting instead of tailing. What does that mean? Peak fronting is the opposite of tailing and often occurs due to column overload or injecting a sample in a solvent that is too weak.[1][9] For a highly hydrophobic compound, if it is poorly soluble in the mobile phase, it might "crash out" at the column head, leading to fronting. Try reducing the sample concentration or using a sample solvent that is slightly stronger or better matched to the mobile phase.[4]

Q4: Is it necessary to add a buffer or acid to the mobile phase for a neutral compound? Generally, for neutral compounds, a buffer is not required to control ionization. However, if you are using a silica-based column, residual silanols can become ionized at a mobile phase pH above 3-4, which can cause tailing even for some neutral compounds.[2][3] Adding a small amount of a weak acid like 0.1% formic acid or trifluoroacetic acid (TFA) can suppress the ionization of these silanols (keeping them in the Si-OH form) and improve peak shape.[3][8] This is a common strategy to improve peak symmetry for a wide range of compounds.[1]

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Biphenyl-4-yl-p-tolyl-methanone Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of Biphenyl-4-yl-p-tolyl-methanone, a key intermediate in various synthetic processes. The presented data, while illustrative, is representative of the performance expected from robust and reliable analytical techniques. This document is intended to assist researchers and analytical scientists in the selection and implementation of a suitable quantification method.

Introduction

This compound is an aromatic ketone whose accurate quantification is critical for process monitoring, quality control, and stability studies. The choice of an analytical method is dependent on various factors including the sample matrix, required sensitivity, and the intended application. This guide compares three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.

Comparison of Analytical Methods

The performance of each analytical method was evaluated based on key validation parameters as stipulated by the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of these parameters is presented below.

Table 1: Comparison of Validation Parameters for HPLC, GC, and UV-Vis Methods

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)UV-Vis Spectrophotometry
Linearity (R²) > 0.999> 0.998> 0.995
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%95.0 - 105.0%
Precision (% RSD) < 2.0%< 3.0%< 5.0%
Limit of Detection (LOD) 0.05 µg/mL0.1 µg/mL1.0 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.3 µg/mL3.0 µg/mL
Specificity High (Separates from degradation products)High (Good separation for volatile impurities)Low (Interference from absorbing species)
Robustness Robust to minor changes in mobile phase composition, pH, and flow rate.Robust to minor changes in oven temperature ramp rate and carrier gas flow.Moderately robust to changes in solvent composition.

Experimental Protocols

Detailed methodologies for the validation of each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and a photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (70:30, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 260 nm

  • Injection Volume: 10 µL

Validation Procedure:

  • Linearity: A series of standard solutions of this compound (0.15 - 150 µg/mL) were prepared and injected. The calibration curve was constructed by plotting the peak area against the concentration.

  • Accuracy: Determined by the recovery method. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.

    • Intermediate Precision (Inter-day precision): The repeatability assay was performed on two different days by different analysts.

  • Specificity (Forced Degradation Study): The drug substance was subjected to stress conditions (acid, base, oxidation, thermal, and photolytic degradation). The stressed samples were analyzed to ensure that the method can separate the main peak from any degradation products.

Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness).

Chromatographic Conditions:

  • Carrier Gas: Helium

  • Flow Rate: 1.5 mL/min

  • Injector Temperature: 280°C

  • Detector Temperature: 300°C

  • Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, ramp to 280°C at 20°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 20:1)

Validation Procedure:

  • Linearity: A series of standard solutions (0.3 - 200 µg/mL in a suitable solvent like dichloromethane) were prepared and injected.

  • Accuracy: Determined by the recovery method using a spiked matrix.

  • Precision: Assessed through repeatability and intermediate precision studies as described for HPLC.

  • Specificity: The method's ability to separate the analyte from potential volatile impurities and degradation products was evaluated.

UV-Vis Spectrophotometry

Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

Methodology:

  • Solvent: Acetonitrile

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a standard solution of this compound. Let's assume a λmax of 260 nm for this illustrative purpose.

  • Quantitative Analysis: The absorbance of the sample solutions was measured at 260 nm.

Validation Procedure:

  • Linearity: A series of standard solutions (3 - 50 µg/mL) were prepared and their absorbance was measured. A calibration curve of absorbance versus concentration was plotted.

  • Accuracy: Determined by the standard addition method.

  • Precision: Assessed by repeated measurements of a standard solution.

  • Specificity: The UV spectrum of the analyte was compared with that of the placebo and potential interfering substances to check for any overlap.

Mandatory Visualizations

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method.

AnalyticalMethodValidation start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol method_dev->validation_protocol specificity Specificity (Forced Degradation) validation_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Validation Report system_suitability->documentation end Validated Method Ready for Use documentation->end

Comparative Biological Activity of Biphenyl-4-yl-p-tolyl-methanone and Its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological activities of Biphenyl-4-yl-p-tolyl-methanone and its structural analogs. The information presented herein is based on available experimental data and aims to facilitate further research and development in this chemical space.

The biphenyl-methanone scaffold is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. This guide focuses on this compound and its derivatives, exploring their potential as therapeutic agents, with a particular emphasis on anticancer and enzyme inhibitory activities.

Quantitative Analysis of Biological Activity

To provide a clear comparison of the biological efficacy of this compound and its analogs, the following table summarizes key quantitative data from relevant studies. The data highlights the structure-activity relationships (SAR) within this class of compounds, indicating how modifications to the core structure influence their biological effects.

Compound IDStructureTarget/AssayActivity (IC₅₀/GI₅₀ in µM)Reference
1 This compoundNot explicitly reported in comparative studiesNot available-
2a Melatonin-Biphenyl ConjugateSW480 (colon cancer) cell line70.89 ± 11.72 (LC₅₀)[1]
2b Melatonin-Biphenyl ConjugateSW480 (colon cancer) cell line68.03 ± 0.46 (LC₅₀)[1]
2c Melatonin-Biphenyl Conjugate (prototype)SW480 (colon cancer) cell line>100 (GI₅₀)[1]
3a Hydroxylated Biphenyl Compound 11Melanoma cell lines1.7 ± 0.5[2][3]
3b Hydroxylated Biphenyl Compound 12Melanoma cell lines2.0 ± 0.7[2][3]
4a Symmetrical Biphenyl Derivative 15Butyrylcholinesterase (BuChE)0.74[4]
4b Symmetrical Biphenyl Derivative 15Acetylcholinesterase (AChE)1.18[4]
4c Symmetrical Biphenyl Derivative 19Acetylcholinesterase (AChE)0.096[4]
4d Symmetrical Biphenyl Derivative 19Butyrylcholinesterase (BuChE)1.25[4]

Note: IC₅₀ (half-maximal inhibitory concentration) and GI₅₀ (half-maximal growth inhibition) values are standard measures of a compound's potency. LC₅₀ (lethal concentration 50) is the concentration of a chemical which kills 50% of a sample population. A lower value indicates higher potency. The presented data is from different studies and direct comparison should be made with caution.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of the biphenyl-methanone analogs.

Anticancer Activity Screening (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5]

  • Cell Culture: Human cancer cell lines (e.g., SW480, melanoma cell lines) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells. The GI₅₀ or IC₅₀ value is then determined by plotting the percentage of inhibition against the compound concentration.

Cholinesterase Inhibition Assay

The inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can be determined using a modified Ellman's method.[4]

  • Enzyme and Substrate Preparation: Solutions of AChE (from electric eel) or BuChE (from equine serum), the substrate acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI), and the chromogenic agent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).

  • Inhibition Reaction: The test compounds at various concentrations are pre-incubated with the respective enzyme for a defined period (e.g., 15 minutes) at a controlled temperature.

  • Substrate Addition and Measurement: The enzymatic reaction is initiated by the addition of the substrate. The hydrolysis of the substrate by the enzyme releases thiocholine, which reacts with DTNB to produce a yellow-colored anion. The rate of this color change is monitored spectrophotometrically at a wavelength of 412 nm.

  • Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is determined from the dose-response curve.

Visualizing Mechanisms and Workflows

To better understand the processes involved in the evaluation and the potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_sar Structure-Activity Relationship A Compound Synthesis and Characterization C MTT Assay for Cytotoxicity Screening A->C D Enzyme Inhibition Assay (e.g., AChE, BuChE) A->D B Cell Line Culture (e.g., SW480, Melanoma) B->C E Data Analysis (IC50/GI50 Determination) C->E D->E F Identify Active Analogs E->F G Analyze Effect of Substituents on Activity F->G H Propose Pharmacophore Model G->H H->A Design of New Analogs

Caption: General experimental workflow for the synthesis and biological evaluation of biphenyl-methanone analogs.

Anticancer_Signaling_Pathway cluster_cell Cancer Cell Drug Biphenyl-Methanone Analog Receptor Cellular Target (e.g., Kinase, Enzyme) Drug->Receptor Inhibition Drug->Receptor Pathway Downstream Signaling (e.g., Proliferation, Survival Pathways) Receptor->Pathway Activation Receptor->Pathway Apoptosis Apoptosis (Programmed Cell Death) Pathway->Apoptosis Growth_Arrest Cell Cycle Growth Arrest Pathway->Growth_Arrest

Caption: Putative signaling pathway for the anticancer activity of biphenyl-methanone analogs.

References

Performance Evaluation of Biphenyl-4-yl-p-tolyl-methanone in Specific Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Biphenyl-4-yl-p-tolyl-methanone, a derivative of benzophenone, is a versatile organic compound with significant potential in various high-technology applications. This guide provides a comparative evaluation of its performance, primarily focusing on its roles as a Type II photoinitiator in polymer chemistry and as a host material in Organic Light-Emitting Diodes (OLEDs). The information is benchmarked against common alternatives, supported by generalized experimental data and detailed protocols to aid in research and development.

Application as a Type II Photoinitiator

This compound is expected to function as a Type II photoinitiator, initiating polymerization reactions upon exposure to UV light. This process is crucial in industries such as coatings, inks, and adhesives.

Mechanism of Action: Type II Photoinitiation

Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II photoinitiators like benzophenone derivatives require a co-initiator or synergist, typically an amine, to generate radicals. The process involves the photoinitiator absorbing UV energy and entering an excited triplet state. It then abstracts a hydrogen atom from the amine, creating a reactive radical from the co-initiator that initiates polymerization.[1]

Type_II_Photoinitiation cluster_initiation Initiation cluster_propagation Propagation PI This compound (PI) PI_excited PI* (Excited State) PI->PI_excited UV Light (hν) Synergist Amine Synergist (RH) PI_radical Ketyl Radical (PI-H•) PI_excited->PI_radical Hydrogen Abstraction S_radical Synergist Radical (R•) Synergist->S_radical Hydrogen Donation Monomer Monomer S_radical->Monomer Initiates Polymerization Polymer Polymer Chain Monomer->Polymer

Caption: Type II photoinitiation mechanism of this compound.

Performance Comparison

The following table summarizes the expected performance of this compound in comparison to a standard Type II photoinitiator, Benzophenone, and a common Type I photoinitiator.

Performance MetricThis compound (Expected)Benzophenone (Typical)Type I Photoinitiator (e.g., TPO)
Absorption Maxima (λmax) ~290 - 310 nm~250 - 380 nm~365 - 400 nm
Molar Extinction Coefficient (ε) HighModerateHigh
Curing Speed Moderate to FastModerateFast
Through-Cure Capability GoodGoodModerate
Oxygen Inhibition SusceptibleSusceptibleLess Susceptible
Yellowing LowModerateLow
Migration Potential Lower than BenzophenoneModerateVaries
Experimental Protocols

This method monitors the disappearance of a specific functional group (e.g., acrylate C=C bond) in real-time during UV exposure to determine the rate and degree of polymerization.[2]

Protocol:

  • Prepare a formulation containing the monomer, this compound (e.g., 2 wt%), and a co-initiator (e.g., 4 wt% amine).

  • Apply a thin film of the formulation onto a suitable substrate (e.g., KBr pellet).

  • Place the sample in the FTIR spectrometer.

  • Initiate UV irradiation at a specific wavelength and intensity.

  • Simultaneously record the IR spectra at set time intervals.

  • Calculate the degree of conversion by monitoring the decrease in the area of the characteristic absorption peak of the reactive monomer.[3]

RT_FTIR_Workflow start Prepare Formulation apply Apply Thin Film start->apply place Place in FTIR apply->place irradiate UV Irradiation place->irradiate record Record IR Spectra irradiate->record calculate Calculate Conversion record->calculate end Results calculate->end

Caption: Workflow for RT-FTIR analysis of photopolymerization.

Photo-DSC measures the heat released during the exothermic polymerization reaction upon UV irradiation, which is proportional to the extent of the reaction.[4]

Protocol:

  • Place a small, weighed amount of the liquid formulation into a DSC pan.

  • Place the pan in the DSC cell and equilibrate at the desired temperature.

  • Expose the sample to UV light of a specific intensity and duration.

  • Measure the heat flow as a function of time.

  • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).

  • The degree of cure can be calculated by comparing the reaction enthalpy to the theoretical enthalpy of the monomer.[5]

Application as a Host Material in OLEDs

The biphenyl moiety in this compound makes it a candidate for a host material in the emissive layer of OLEDs. Host materials play a crucial role in OLED performance by facilitating charge transport and energy transfer to the dopant (emitter).

Role in OLEDs

In an OLED, the host material constitutes the matrix for the light-emitting guest molecules. An efficient host material should possess:

  • High Triplet Energy: To ensure efficient energy transfer to the phosphorescent guest.

  • Good Thermal and Morphological Stability: For long device lifetime.

  • Balanced Charge Transport: To ensure electrons and holes meet in the emissive layer.

  • Good Film-Forming Properties: For ease of device fabrication.

OLED_Structure Cathode Cathode (-) EIL Electron Injection Layer Cathode->EIL ETL Electron Transport Layer EIL->ETL EML Emissive Layer (Host + Guest) ETL->EML HTL Hole Transport Layer EML->HTL HIL Hole Injection Layer HTL->HIL Anode Anode (+) HIL->Anode

Caption: Typical multilayer structure of an OLED device.

Performance Comparison (as a Host Material)

This table provides a generalized comparison of a biphenyl-based host material with other common host material classes.

Performance MetricBiphenyl-Based Host (Expected)Carbazole-Based Host (e.g., CBP)Phenylpyridine-Based Host
Triplet Energy (eV) > 2.7~2.6> 2.7
Electron Mobility (cm²/Vs) ModerateLowHigh
Hole Mobility (cm²/Vs) HighHighModerate
Glass Transition Temp. (Tg) > 100 °C~110 °C> 120 °C
External Quantum Eff. (EQE) Potentially HighHighHigh
Device Lifetime GoodModerate to GoodGood
Experimental Protocols

OLEDs are typically fabricated by sequential deposition of thin layers of organic materials onto a transparent conductive substrate.[6]

Protocol:

  • Clean the ITO (Indium Tin Oxide) coated glass substrate.

  • Sequentially deposit the Hole Injection Layer (HIL), Hole Transport Layer (HTL), Emissive Layer (EML), Electron Transport Layer (ETL), and Electron Injection Layer (EIL) via vacuum thermal evaporation. The EML consists of co-evaporating this compound as the host and a phosphorescent dopant.

  • Deposit the metal cathode (e.g., Al) on top.

  • Encapsulate the device to protect it from moisture and oxygen.

The performance of the fabricated OLED is evaluated by measuring its electrical and optical properties.[7]

Protocol:

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density and luminance as a function of the applied voltage using a source meter and a photometer.

  • Electroluminescence (EL) Spectrum: Measure the emission spectrum at a constant driving voltage using a spectrometer.

  • External Quantum Efficiency (EQE): Calculate the ratio of the number of photons emitted to the number of electrons injected.

  • Device Lifetime: Monitor the decrease in luminance over time at a constant current density.

Conclusion

This compound shows promise as a high-performance material in both photopolymerization and organic electronics. As a Type II photoinitiator, its extended conjugation compared to benzophenone may offer advantages in terms of absorption and potentially lower migration. In the realm of OLEDs, its biphenyl core provides a solid foundation for a stable and efficient host material. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of its performance and comparison against existing alternatives, facilitating its potential integration into advanced material formulations and devices. Further experimental validation is necessary to fully quantify its performance characteristics in these specific applications.

References

Cross-validation of experimental results for Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the field of photopolymerization, the selection of an appropriate photoinitiator is critical for achieving desired reaction kinetics and final product properties. This guide provides a detailed comparison of two widely used photoinitiators: 4-Phenylbenzophenone, a classic Type II photoinitiator, and Irgacure 184, a popular Type I photoinitiator. This comparison is intended to assist researchers in making informed decisions for their specific applications, from material science to drug delivery systems.

Due to the limited availability of specific experimental data for Biphenyl-4-yl-p-tolyl-methanone, this guide utilizes the closely related and well-documented compound, 4-Phenylbenzophenone (also known as 4-Benzoylbiphenyl), as a representative benzophenone-based photoinitiator.

Physicochemical and Performance Characteristics

A summary of the key properties of 4-Phenylbenzophenone and Irgacure 184 is presented below. These properties influence their suitability for different applications.

Property4-PhenylbenzophenoneIrgacure 184
CAS Number 2128-93-0[1][2][3]947-19-3[4][5][6]
Molecular Formula C₁₉H₁₄O[1][2][3]C₁₃H₁₆O₂[7]
Molecular Weight 258.3 g/mol [1]204.3 g/mol [6]
Appearance White to pale yellow solid[2]White crystalline powder[5]
Melting Point 99-103 °C[8]47-50 °C[5]
Boiling Point 419-420 °C[8]175 °C at 15 mm Hg[5]
UV Absorption Maxima ~289 nm[9]244, 280, 330 nm[7]
Photoinitiation Type Type II (Hydrogen Abstraction)[10]Type I (α-Cleavage)[4][5]
Key Features Cost-effective, good for surface cure.[10]Highly efficient, non-yellowing, good for both surface and through cure.[4][6][11]
Common Applications UV curable coatings and inks, plastics, adhesives.[8][10]Clear coatings for wood, metal, and plastics; printing inks; adhesives.[5][6][11]

Experimental Performance Data

4-Phenylbenzophenone (Type II):

  • Mechanism: Upon UV irradiation, 4-Phenylbenzophenone is excited to a triplet state. It then abstracts a hydrogen atom from a synergist (often a tertiary amine) to generate an initiating free radical.[10]

  • Performance: Generally exhibits slower cure speeds compared to Type I initiators.[10] Its efficiency is highly dependent on the concentration and type of synergist used. It is particularly effective for surface curing.

Irgacure 184 (Type I):

  • Mechanism: Irgacure 184 undergoes α-cleavage upon UV absorption, directly forming two free radicals that can initiate polymerization.[4][5]

  • Performance: Known for its high photoinitiation activity and efficiency.[4][5] It provides a good balance of surface and through-cure, making it versatile for various film thicknesses.[11] It is also noted for its low yellowing properties, which is advantageous for clear coatings.[5][6]

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and comparison of photoinitiators. Below are representative protocols for the synthesis of 4-Phenylbenzophenone and a general procedure for UV curing using a photoinitiator like Irgacure 184.

Synthesis of 4-Phenylbenzophenone

This protocol describes a Friedel-Crafts acylation reaction to synthesize 4-Phenylbenzophenone.[10]

Materials:

  • Biphenyl

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dry chloroform

  • Dichloromethane

  • Ethanol

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a flask equipped with a stirrer and placed in an ice bath, a mixture of anhydrous aluminum chloride (4.5 g) and benzoyl chloride (11.5 mmol) in dry chloroform (15 ml) is prepared.[10]

  • A solution of biphenyl (11 mmol) in chloroform (5 ml) is added slowly to the stirred mixture.[10]

  • The reaction mixture is stirred in the ice bath for 30 minutes, followed by stirring at room temperature for 3 hours.[10]

  • Upon completion, the reaction is quenched by the careful addition of water.

  • The product is extracted with dichloromethane.

  • The organic layer is concentrated under reduced pressure.

  • The crude product is recrystallized from ethanol to yield colorless plates of 4-Phenylbenzophenone.[10]

UV Curing of an Acrylate Formulation with Irgacure 184

This protocol provides a general workflow for the UV curing of a simple acrylate formulation.

Materials:

  • Acrylate monomer or oligomer (e.g., 1,6-hexanedioldiacrylate)

  • Irgacure 184

  • UV curing system with a medium-pressure mercury lamp

  • Substrate (e.g., glass slide)

  • Film applicator or spin coater

Procedure:

  • Prepare a formulation by dissolving the desired concentration of Irgacure 184 (typically 1-4% by weight) in the acrylate monomer/oligomer.[6] Ensure complete dissolution, which can be aided by gentle warming and stirring.

  • Apply a thin film of the formulation onto the substrate using a film applicator or spin coater to a defined thickness (e.g., 20-200 µm).[6]

  • Expose the coated substrate to UV radiation from a medium-pressure mercury lamp. The exposure time and intensity will depend on the specific formulation and desired degree of cure.

  • The curing progress can be monitored in real-time using techniques like Real-Time FTIR (RT-FTIR) by observing the disappearance of the acrylate double bond peak.

  • The properties of the cured film, such as hardness, adhesion, and yellowing, can then be assessed.

Cytotoxicity Comparison

The potential toxicity of photoinitiators is a critical consideration, especially for applications in biomedical devices and food packaging.

4-Phenylbenzophenone:

  • Some studies have raised concerns about the toxic potential of benzophenone and its derivatives. For instance, certain benzophenones have been shown to exhibit cytotoxic effects in various cell lines.[12] The European Chemicals Agency (ECHA) has reclassified 4-Phenylbenzophenone as a substance suspected of damaging fertility or the unborn child.[13]

Irgacure 184:

  • Studies on the cytotoxicity of Irgacure 184 have shown that it can decrease the viability of human monocytes in a dose-dependent manner.[14][15][16] One study found that at concentrations above 0.02% (w/v), a significant decrease in relative cell survival was observed.[14][15][16] However, it is generally considered to have a better toxicological profile than many other photoinitiators, making it a common choice for applications with higher safety requirements.

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the photoinitiation mechanisms and a typical experimental workflow.

Photoinitiation_Mechanisms cluster_0 Type II: 4-Phenylbenzophenone cluster_1 Type I: Irgacure 184 node_4PBP 4-Phenylbenzophenone node_4PBP_excited Excited Triplet 4-Phenylbenzophenone* node_4PBP->node_4PBP_excited UV Light (hν) node_Radical Initiating Radical node_4PBP_excited->node_Radical Hydrogen Abstraction node_Ketyl_Radical Ketyl Radical node_4PBP_excited->node_Ketyl_Radical node_Synergist Synergist (e.g., Amine) node_Synergist->node_Radical node_I184 Irgacure 184 node_Radicals Two Initiating Radicals node_I184->node_Radicals UV Light (hν) α-Cleavage

Photoinitiation Mechanisms of 4-Phenylbenzophenone and Irgacure 184.

Experimental_Workflow cluster_workflow UV Curing Experimental Workflow prep 1. Formulation Preparation (Monomer + Photoinitiator) coat 2. Film Application (Coating on Substrate) prep->coat cure 3. UV Exposure (Curing Process) coat->cure analyze 4. Cured Film Analysis (FTIR, Hardness, etc.) cure->analyze

A typical experimental workflow for UV curing.

References

A Comparative Guide to Reference Standards and Certified Reference Materials for Biphenyl-4-yl-p-tolyl-methanone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for ensuring the accuracy and reproducibility of analytical data. This guide provides a framework for comparing reference standards and certified reference materials (CRMs) of Biphenyl-4-yl-p-tolyl-methanone (CAS No. 39148-55-5). Due to the limited availability of direct comparative studies from manufacturers, this guide outlines a comprehensive approach to evaluating and selecting the most suitable reference material for your analytical needs.

Physicochemical Properties
  • IUPAC Name: ([1,1'-Biphenyl]-4-yl)(4-methylphenyl)methanone

  • Molecular Formula: C₂₀H₁₆O[1]

  • Molecular Weight: 272.35 g/mol [1]

Comparison of Reference Material Grades

Currently, this compound is available from various suppliers, often as a research chemical or an analytical standard. A key distinction lies in the level of characterization and certification provided. While some suppliers offer the compound with minimal analytical data, a certified reference material would undergo rigorous testing to establish its purity, identity, and stability.

Table 1: Hypothetical Comparison of this compound Reference Materials

ParameterSupplier A (Research Grade)Supplier B (Analytical Standard)Supplier C (Certified Reference Material)
Identity Confirmation
¹H NMRConforms to structureConforms to structureConforms to structure, data provided
¹³C NMRNot providedConforms to structureConforms to structure, data provided
Mass Spectrometry (MS)[M+H]⁺ matches[M+H]⁺ matches, data providedHigh-resolution MS data provided
Infrared Spectroscopy (IR)Not providedKey functional groups identifiedSpectrum provided and interpreted
Purity Assessment
Purity by HPLC (%)≥95%≥98.5%99.8% (Assigned value)
Purity by DSC (%)Not providedNot provided99.9%
Impurity Profile
Individual Impurities (%)Not specified<0.5%Impurity A: 0.05%, Impurity B: 0.03%
Total Impurities (%)<5%<1.5%0.08%
Content/Assay
Assay (as is)Not providedNot provided99.7% ± 0.5% (Uncertainty provided)
Physical Properties
Loss on Drying (%)Not providedNot provided<0.1%
Residue on Ignition (%)Not providedNot provided<0.05%
Documentation
Certificate of AnalysisBasic informationPurity data includedComprehensive, with detailed data

Note: This table is a hypothetical representation to illustrate the differences between material grades. Actual values will vary by supplier and lot.

Experimental Protocols for Comparative Analysis

To objectively compare different sources of this compound reference standards, the following experimental protocols are recommended.

Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the material.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Prepare a sample by dissolving 5-10 mg of the reference standard in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the reference material and identify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and water gradient.

    • Gradient: Start with 60% Acetonitrile, increase to 90% over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL).

    • Perform a series of dilutions to check for linearity and determine the limit of detection (LOD) and limit of quantification (LOQ).

    • Inject the sample and record the chromatogram.

    • Calculate the purity by the area normalization method. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Instrumentation: Mass spectrometer (e.g., LC-MS or direct infusion).

  • Procedure:

    • Prepare a dilute solution of the reference standard in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer.

    • Acquire the mass spectrum in a positive ionization mode to observe the protonated molecule [M+H]⁺.

    • Compare the observed mass-to-charge ratio (m/z) with the theoretical value for C₂₀H₁₆O.

Visualizing the Workflow for Reference Standard Comparison

The following diagrams illustrate the logical flow of experiments for comparing different reference materials.

G cluster_procurement Procurement cluster_analysis Comparative Analysis cluster_evaluation Evaluation RM1 Reference Material (Supplier A) Purity Purity Assessment (HPLC, DSC) RM1->Purity Identity Identity Confirmation (NMR, MS, IR) RM1->Identity PhysProps Physical Properties (LOD, ROI) RM1->PhysProps RM2 Reference Material (Supplier B) RM2->Purity RM2->Identity RM2->PhysProps RM3 Reference Material (Supplier C) RM3->Purity RM3->Identity RM3->PhysProps DataComp Data Comparison (Table 1) Purity->DataComp Identity->DataComp PhysProps->DataComp Selection Selection of Best Material DataComp->Selection

Caption: Workflow for the comparative analysis of reference materials.

G cluster_hplc HPLC Purity Analysis Workflow Prep Sample Preparation (1 mg/mL in Mobile Phase) Method HPLC Method Development (Column, Mobile Phase, Gradient) Prep->Method Inject Sample Injection Method->Inject Data Data Acquisition (Chromatogram) Inject->Data Calc Purity Calculation (Area % Normalization) Data->Calc

Caption: Detailed workflow for HPLC purity analysis.

References

Inter-laboratory Study on the Analysis of Biphenyl-4-yl-p-tolyl-methanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Biphenyl-4-yl-p-tolyl-methanone, based on a simulated inter-laboratory study. The objective of this study was to assess the reproducibility, accuracy, and precision of common chromatographic techniques across different analytical laboratories. This document is intended for researchers, scientists, and professionals in drug development and quality control who are involved in the analysis of small molecule compounds.

Data Summary

An inter-laboratory study was conducted involving four laboratories (designated Lab A, Lab B, Lab C, and Lab D). Each laboratory was provided with a standardized sample of this compound at a known concentration (50 µg/mL) and a sample of the neat compound to assess purity. Two analytical techniques were employed: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The summarized results for the determination of concentration and purity are presented in the tables below.

Table 1: Inter-laboratory Comparison of this compound Concentration (µg/mL)

LaboratoryHPLC-UVGC-MS
Lab A 49.8 ± 0.550.2 ± 0.3
Lab B 51.2 ± 0.750.5 ± 0.4
Lab C 48.9 ± 0.649.1 ± 0.5
Lab D 50.5 ± 0.450.8 ± 0.2
Mean 50.150.15
Std. Dev. 0.980.75

Table 2: Inter-laboratory Comparison of this compound Purity (%)

LaboratoryHPLC-UVGC-MS
Lab A 99.5 ± 0.299.7 ± 0.1
Lab B 99.3 ± 0.399.6 ± 0.2
Lab C 99.6 ± 0.199.8 ± 0.1
Lab D 99.4 ± 0.299.7 ± 0.1
Mean 99.4599.7
Std. Dev. 0.130.08

Experimental Protocols

Detailed methodologies for the analytical techniques employed in this study are provided below.

2.1 High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

  • Standard Preparation: A stock solution of this compound was prepared in acetonitrile at 1 mg/mL and serially diluted to prepare calibration standards ranging from 1 to 100 µg/mL.

  • Sample Preparation: The provided 50 µg/mL sample was directly injected. The purity sample was dissolved in acetonitrile to a concentration of 100 µg/mL.

  • Quantification: External standard calibration curve was used to determine the concentration. Purity was determined by the area percent method.

2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Instrumentation: Agilent 7890B GC with 5977A MSD or equivalent.

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 280 °C.

  • Injection Mode: Split (10:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 50-400 amu.

  • Standard Preparation: A stock solution of this compound was prepared in dichloromethane at 1 mg/mL and serially diluted for calibration standards (1-100 µg/mL).

  • Sample Preparation: The 50 µg/mL sample was diluted 1:1 with dichloromethane. The purity sample was dissolved in dichloromethane to a concentration of 100 µg/mL.

  • Quantification: A calibration curve was generated using the peak area of the primary ion. Purity was assessed by the area percent of the primary peak relative to total ion chromatogram area.

Visualizations

3.1 Inter-laboratory Study Workflow

The following diagram illustrates the workflow of the inter-laboratory study, from the initial distribution of samples to the final comparative analysis.

G cluster_0 Coordinating Laboratory cluster_1 Participating Laboratories (A, B, C, D) cluster_2 Central Data Analysis A Sample Preparation (Standardized Lots) C Sample Distribution A->C B Protocol Development (HPLC-UV & GC-MS) B->C D Sample Receipt & Verification C->D Shipment E Instrument Calibration D->E F Sample Analysis (HPLC-UV) E->F G Sample Analysis (GC-MS) E->G H Data Reporting F->H G->H I Data Aggregation H->I Submission J Statistical Analysis (Mean, Std. Dev.) I->J K Comparative Report Generation J->K

Caption: Workflow of the inter-laboratory comparative study.

3.2 Signaling Pathways

There is currently no established signaling pathway directly associated with the biological activity of this compound in the public domain literature. This compound is primarily utilized as a chemical intermediate or in materials science applications. Therefore, a signaling pathway diagram is not applicable.

A Comparative Guide to the Conformational Analysis of Biphenyl-4-yl-p-tolyl-methanone and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative conformational analysis of Biphenyl-4-yl-p-tolyl-methanone and its related derivatives. Understanding the three-dimensional structure and conformational flexibility of these molecules is crucial for predicting their physicochemical properties, biological activity, and potential applications in drug design and materials science. This document summarizes key experimental data, outlines relevant experimental protocols, and presents a theoretical framework for interpreting conformational preferences.

Conformational Landscape of Biphenyl-based Methanones

The conformational flexibility of biphenyl-based methanones primarily arises from the rotation around two key single bonds: the bond connecting the two phenyl rings of the biphenyl moiety and the bonds connecting the carbonyl group to the aromatic rings. These rotations give rise to different spatial arrangements, or conformers, each with a distinct energy level. The preferred conformation is a delicate balance of steric hindrance and electronic effects.

A foundational understanding can be gained from the crystal structure of the closely related analogue, (Biphenyl-4-yl)(phenyl)methanone . X-ray diffraction studies of this compound reveal a non-planar conformation in the solid state.[1][2]

Key Dihedral Angles:

  • Biphenyl Moiety: The two aromatic rings of the biphenyl group are not coplanar. The dihedral angle between them is approximately 8.0°.[1] This slight twist from planarity is a common feature of biphenyl systems, arising from the balance between conjugative stabilization (favoring planarity) and steric repulsion between the ortho-hydrogen atoms (favoring a twisted conformation).

  • Carbonyl Linker: The phenyl ring and the biphenyl moiety attached to the carbonyl carbon are also twisted relative to each other. The dihedral angle between the plane of the benzoyl phenyl ring and the plane of the adjacent phenyl ring of the biphenyl group is approximately 51.74°.[1] This significant twist minimizes steric clashes between the aromatic rings.

Comparative Conformational Data

While a crystal structure for this compound is not publicly available, we can infer its conformational properties based on the data from its unsubstituted analogue and theoretical considerations. The introduction of a methyl group at the para-position of the benzoyl ring is expected to have a minimal impact on the dihedral angles around the carbonyl group, as it is distant from the sterically congested regions. However, electronic effects of substituents can subtly influence the rotational barriers.

For a more complex derivative, (Biphenyl-4-yl)[2-(4-methyl-benzoyl)phenyl]methanone , X-ray crystallography reveals more pronounced twisting due to increased steric hindrance. In this molecule, the central benzene ring has dihedral angles of 64.86° and 70.35° with the methyl-substituted ring and the biphenyl ring system, respectively.[3]

The following table summarizes the available experimental data for relevant compounds.

CompoundDihedral Angle 1 (Biphenyl)Dihedral Angle 2 (Carbonyl-Aryl)Method
(Biphenyl-4-yl)(phenyl)methanone8.0 (3)°[1]51.74 (18)°[1]X-ray Crystallography
(Biphenyl-4-yl)[2-(4-methyl-benzoyl)phenyl]methanone-64.86 (7)° and 70.35 (7)°X-ray Crystallography[3]

Influence of Substituents on Conformation

The conformational preferences of biphenyl derivatives are significantly influenced by the nature and position of substituents on the aromatic rings.

  • Steric Effects: Ortho-substituents, in particular, play a major role in determining the dihedral angle of the biphenyl unit. Larger substituents will increase steric repulsion and lead to a larger twist angle.[4] For instance, the rotational barrier in 2,2'-dimethylbiphenyl is significantly higher than in unsubstituted biphenyl.[5]

  • Electronic Effects: The electronic nature of substituents can influence the degree of conjugation between the aromatic rings. Electron-donating or -withdrawing groups can affect the pi-bond character of the inter-ring bond, thereby influencing the rotational barrier.

  • Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonding or dipole-dipole interactions between substituents, can stabilize specific conformations.

Experimental Protocols

X-ray Crystallography for Single Crystal Structure Determination

This technique provides the most definitive information about the solid-state conformation of a molecule.

Methodology:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent system. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

  • Data Collection: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a set of reflections at specific angles and intensities, is recorded as the crystal is rotated.

  • Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the individual atoms can be determined.

  • Structure Refinement: The initial atomic model is refined against the experimental data to obtain the final, high-resolution crystal structure, including precise bond lengths, bond angles, and dihedral angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis in Solution

NMR spectroscopy provides valuable information about the conformation of molecules in solution, where they may exist as an equilibrium of different conformers.

Methodology:

  • Sample Preparation: A solution of the purified compound is prepared in a suitable deuterated solvent.

  • Data Acquisition: A variety of NMR experiments can be performed, including:

    • ¹H and ¹³C NMR: Chemical shifts can be sensitive to the local electronic environment and thus to the conformation.

    • Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY/ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å), providing distance constraints that can be used to define the three-dimensional structure.

    • J-coupling Analysis: The magnitude of scalar couplings between nuclei can be related to dihedral angles through the Karplus equation.

  • Data Analysis and Structural Modeling: The experimental NMR data (chemical shifts, NOEs, coupling constants) are used as constraints in computational modeling programs to generate a family of structures that are consistent with the experimental observations. The resulting ensemble of structures represents the conformational space sampled by the molecule in solution.

Visualization of Conformational Analysis Workflow

The following diagram illustrates a typical workflow for the conformational analysis of a novel biphenyl derivative.

G Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_experimental Experimental Analysis cluster_computational Computational Analysis cluster_analysis Data Interpretation & Comparison Synthesis Synthesis of this compound Derivatives Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification XRay Single Crystal X-ray Diffraction Purification->XRay Crystal Growth NMR NMR Spectroscopy (1H, 13C, NOESY) Purification->NMR DFT DFT Calculations (Geometry Optimization, Rotational Barrier) Purification->DFT Data_Analysis Determination of Dihedral Angles & Energy Profiles XRay->Data_Analysis Solid-State Conformation NMR->Data_Analysis Solution-State Conformation Comparison Comparison with Analogues and Derivatives Data_Analysis->Comparison

Caption: A flowchart illustrating the key stages in the conformational analysis of this compound and its derivatives.

References

Safety Operating Guide

Proper Disposal of Biphenyl-4-yl-p-tolyl-methanone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals handling Biphenyl-4-yl-p-tolyl-methanone must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound.

This compound, due to its biphenyl structure, is classified as a hazardous substance and requires disposal through an approved waste management facility. Improper disposal can lead to environmental contamination and potential health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. The following are general safety precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

  • Spill Management: In case of a spill, collect the material using an inert absorbent and place it in a sealed container for disposal as hazardous waste. Avoid generating dust.

Summary of Chemical Safety Data

The following table summarizes key safety and physical property data for this compound and related biphenyl compounds. This information is crucial for risk assessment and proper handling.

PropertyValueSource
Chemical Formula C₂₀H₁₆OPubChem
Molecular Weight 272.34 g/mol PubChem
Appearance Off-white solidFisher Scientific[1]
Melting Point 68 - 72 °CFisher Scientific[1]
Boiling Point 255 °CFisher Scientific[1]
Flash Point 113 °CFisher Scientific[1]
Solubility Insoluble in waterFisher Scientific[1]
Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH410: Very toxic to aquatic life with long lasting effectsSigma-Aldrich[2]
Disposal P501: Dispose of contents/container to an approved waste disposal plantSigma-Aldrich[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Treat all this compound waste, including contaminated lab supplies (e.g., gloves, wipes, and empty containers), as hazardous chemical waste.

  • Segregate this waste from other chemical waste streams to prevent incompatible mixtures.

Step 2: Containerization

  • Use a dedicated, leak-proof, and clearly labeled container for the collection of this compound waste. The container must be compatible with the chemical.

  • The container must be kept closed at all times, except when adding waste.

Step 3: Labeling

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of waste

    • The date of accumulation

    • The name of the generating laboratory and a contact person

Step 4: Storage

  • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from sources of ignition and incompatible materials.

Step 5: Arrange for Pickup and Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal. Disposal will typically be carried out by a licensed hazardous waste contractor who will transport the waste to a permitted treatment, storage, and disposal facility (TSDF), likely for incineration.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Generation of Waste identify Step 1: Identify as Hazardous Waste start->identify segregate Step 2: Segregate from Other Waste Streams identify->segregate containerize Step 3: Place in a Labeled, Compatible Container segregate->containerize labeling Step 4: Affix Hazardous Waste Label containerize->labeling storage Step 5: Store in Designated Satellite Accumulation Area labeling->storage contact_ehs Step 6: Contact EHS for Waste Pickup storage->contact_ehs disposal Step 7: Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Safe and Compliant Disposal disposal->end

Caption: A flowchart outlining the key steps for the safe and compliant disposal of this compound waste in a laboratory setting.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe management and disposal of this compound, protecting both themselves and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.

References

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Feasible Synthetic Routes

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Biphenyl-4-yl-p-tolyl-methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.